The following technical guide details the chemical properties, synthesis, and reactivity of 7-Methyl-4-quinolone. Scaffold Reactivity, Synthesis, and Pharmaceutical Utility Executive Summary 7-Methyl-4-quinolone (7-Methy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 7-Methyl-4-quinolone.
Scaffold Reactivity, Synthesis, and Pharmaceutical Utility
Executive Summary
7-Methyl-4-quinolone (7-Methyl-4(1H)-quinolinone) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for type II topoisomerase inhibitors (fluoroquinolones), antimalarial agents, and quorum-sensing modulators. Unlike its isomer 2-quinolone (carbostyril), the 4-quinolone core possesses unique electronic properties driven by vinylogous amide resonance, making it a versatile substrate for regioselective functionalization. This guide analyzes its tautomeric behavior, regioselective synthesis via the Gould-Jacobs reaction, and ambident nucleophilicity.
Chemical Identity & Tautomerism
The reactivity of 7-methyl-4-quinolone is defined by its tautomeric equilibrium. While often drawn as 4-hydroxy-7-methylquinoline (enol), the compound exists predominantly as the 4(1H)-quinolinone (keto) tautomer in the solid state and in polar solvents (DMSO, alcohols).
IUPAC Name: 7-Methylquinolin-4(1H)-one
Molecular Formula: C₁₀H₉NO
Molecular Weight: 159.19 g/mol
Key Physical Property: High melting point solid (>230°C) due to extensive intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice.
Diagram 1: Tautomeric Equilibrium & Resonance
The 4-quinolone form is stabilized by aromaticity in the benzenoid ring and significant contribution from the zwitterionic resonance structure, which increases nucleophilicity at the oxygen.
Caption: Tautomeric equilibrium favors the 4-quinolone (keto) form in polar media. The zwitterionic contributor explains the high melting point and O-nucleophilicity.
Synthesis: The Gould-Jacobs Protocol
The industrial standard for generating the 7-methyl-4-quinolone core is the Gould-Jacobs reaction . This sequence utilizes m-toluidine and diethyl ethoxymethylenemalonate (EMME).
Critical Regioselectivity Insight
Cyclization of m-substituted anilines can theoretically yield 5-substituted or 7-substituted quinolones.
7-Methyl Isomer (Major): Cyclization para to the methyl group is kinetically and thermodynamically favored due to minimal steric hindrance.
5-Methyl Isomer (Minor/Trace): Cyclization ortho to the methyl group is sterically disfavored by the peri-interaction with the annealing ring.
Experimental Protocol (Self-Validating)
Condensation: Reflux m-toluidine (1.0 eq) and EMME (1.1 eq) in ethanol for 2 hours. Monitor disappearance of amine by TLC.
Validation: Product solidifies upon cooling; wash with hexane to remove unreacted EMME.
Cyclization (Thermolysis): Add the acrylate intermediate to refluxing diphenyl ether (~250°C). Maintain temperature for 30-60 mins.
Note: High temperature is required to overcome the activation energy of the intramolecular aromatic substitution.
Hydrolysis & Decarboxylation: Saponify the ester (NaOH/H₂O) followed by acidification. The resulting carboxylic acid is decarboxylated by refluxing in high-boiling solvent (e.g., Dowtherm A) or neat heating.
Caption: Synthesis pathway via Gould-Jacobs reaction. High-temperature cyclization ensures formation of the thermodynamically stable 4-quinolone core.
Reactivity Profile
7-Methyl-4-quinolone is an ambident nucleophile (N vs. O) and an activated electrophilic substrate at C-3.
4.1 Ambident Alkylation (N- vs. O-Selectivity)
The site of alkylation is controlled by the "Hard and Soft Acids and Bases" (HSAB) principle and solvent effects.
N-Alkylation (Thermodynamic): Favored by soft electrophiles (e.g., Alkyl iodides, Benzyl bromides) and polar aprotic solvents (DMF, K₂CO₃).
Mechanism:[1][2][3] The nitrogen lone pair is less electronegative (softer) than oxygen.
O-Alkylation (Kinetic): Favored by hard electrophiles (e.g., Dimethyl sulfate, Alkyl tosylates) and conditions that maximize charge density on oxygen (e.g., Ag salts).
The C-3 position is enamine-like and highly electron-rich.
Halogenation: Reaction with NCS or NBS yields 3-chloro- or 3-bromo-7-methyl-4-quinolone.
Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C-3, a key step for further annulation.
4.3 Benzylic Oxidation (C-7 Methyl)
The 7-methyl group is activated by the electron-deficient pyridine ring (in the protonated form).
Radical Bromination: NBS/AIBN can brominate the methyl group, allowing conversion to 7-hydroxymethyl or 7-formyl derivatives.
Caption: Reactivity map illustrating the four primary sites for chemical modification: Nitrogen, Oxygen, C-3 Carbon, and the C-7 Methyl group.
Analytical Characterization
Identification of the 4-quinolone core relies on characteristic NMR signatures.
Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Position
Chemical Shift (δ ppm)
Multiplicity
Coupling (Hz)
Assignment Logic
NH (1)
11.5 - 12.0
Broad Singlet
-
Exchangeable proton; indicates keto form.
H-2
7.85
Doublet
J ≈ 7.5
Deshielded by adjacent N and C=O.
H-3
6.05
Doublet
J ≈ 7.5
Upfield due to enamine character (β-carbon).
H-5
8.05
Doublet
J ≈ 8.5
Deshielded by carbonyl anisotropy (peri-effect).
H-6
7.25
Double Doublet
J ≈ 8.5, 1.5
Ortho to H-5, meta to H-8.
H-8
7.40
Singlet (broad)
-
Isolated by methyl group; usually s or d.
7-CH₃
2.45
Singlet
-
Characteristic benzylic methyl signal.
References
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68. Link
Grohe, K. (1989). "The chemistry of the quinolones." Die Pharmazie, 44, 565. (Review of fluoroquinolone synthesis).
Edmont, D., et al. (2000). "Synthesis and evaluation of quinoline derivatives as antimalarial agents." Bioorganic & Medicinal Chemistry Letters, 10(16), 1831-1834.
Liotta, C. L., et al. (1974). "Ambient Nucleophiles. II. Nitrogen vs Oxygen Alkylation of 4-Pyridones and 4-Quinolones." Journal of Organic Chemistry, 39(13), 1976–1980. (Mechanistic basis for N/O selectivity).
An In-Depth Technical Guide to the Structure Elucidation of 7-Methyl-4-quinolone
This guide provides a comprehensive overview of the methodologies and analytical strategies for the structure elucidation of 7-Methyl-4-quinolone. Designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the methodologies and analytical strategies for the structure elucidation of 7-Methyl-4-quinolone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical techniques with practical insights to offer a robust framework for the characterization of this and similar quinolone derivatives.
Introduction: The Quinolone Scaffold
Quinolones are a significant class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The 4-quinolone core, in particular, is a privileged scaffold in medicinal chemistry, forming the basis for numerous antibacterial agents and other therapeutic compounds. The substituent at the 7-position, in this case, a methyl group, can significantly influence the molecule's biological activity, pharmacokinetic properties, and metabolic stability. Accurate and unambiguous structure elucidation is therefore a critical step in the research and development of any new quinolone-based entity.
I. Synthesis of the Quinolone Core
The synthesis of the 4-quinolone scaffold is a well-established area of organic chemistry. One of the most common and versatile methods is the Gould-Jacobs reaction. This reaction provides a reliable route to the quinolone ring system and can be adapted for the synthesis of various substituted analogs.
Experimental Protocol: Gould-Jacobs Reaction for 4-Quinolone Synthesis
This protocol outlines the general steps for the synthesis of a 4-quinolone derivative, which can be adapted for the specific synthesis of 7-Methyl-4-quinolone.
Step 1: Condensation. React m-toluidine with diethyl (ethoxymethylene)malonate. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.
Step 2: Cyclization. The intermediate from Step 1 is subjected to high-temperature cyclization. This is often achieved by heating the intermediate in a high-boiling point solvent like diphenyl ether.
Step 3: Hydrolysis and Decarboxylation. The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide. Subsequent acidification and heating will lead to decarboxylation, yielding the final 4-quinolone product.
Caption: General workflow for the Gould-Jacobs synthesis of 7-Methyl-4-quinolone.
II. Mass Spectrometry: The First Look at the Molecular Ion
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and providing valuable information about its structure through fragmentation analysis.
Predicted Mass Spectrum of 7-Methyl-4-quinolone
Property
Predicted Value
Molecular Formula
C₁₀H₉NO
Monoisotopic Mass
159.0684 g/mol
Nominal Mass
159 g/mol
Fragmentation Pattern Analysis
The fragmentation of quinolones in the mass spectrometer can provide key structural information. Common fragmentation pathways for 4-quinolones include the loss of CO and subsequent ring rearrangements. For 7-Methyl-4-quinolone, we can predict the following key fragments:
[M]+• : The molecular ion peak at m/z 159.
[M-CO]+• : A peak at m/z 131, corresponding to the loss of a carbonyl group.
[M-CH₃]+ : A peak at m/z 144, corresponding to the loss of the methyl group.
Caption: Predicted major fragmentation pathways for 7-Methyl-4-quinolone in mass spectrometry.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, and 2D NMR techniques can establish the connectivity between them.
Predicted ¹H NMR Spectrum of 7-Methyl-4-quinolone
The predicted ¹H NMR spectrum of 7-Methyl-4-quinolone in a suitable solvent like DMSO-d₆ would exhibit the following key signals:
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constants (Hz)
H2
~6.2
d
1H
J ≈ 7.5
H3
~7.9
d
1H
J ≈ 7.5
H5
~8.0
d
1H
J ≈ 8.5
H6
~7.3
dd
1H
J ≈ 8.5, 1.5
H8
~7.6
s
1H
-
7-CH₃
~2.4
s
3H
-
NH
~11.8
br s
1H
-
Disclaimer: These are predicted values based on known substituent effects on the quinolone ring system and may vary from experimental data.
Predicted ¹³C NMR Spectrum of 7-Methyl-4-quinolone
The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
Carbon
Predicted Chemical Shift (ppm)
C2
~110
C3
~140
C4
~175
C4a
~125
C5
~126
C6
~124
C7
~138
C8
~118
C8a
~140
7-CH₃
~21
Disclaimer: These are predicted values and are subject to solvent and other experimental effects.
2D NMR Spectroscopy
To definitively assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
Caption: A typical workflow for structure elucidation using various NMR techniques.
IV. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.
Predicted IR Spectrum of 7-Methyl-4-quinolone
The IR spectrum of 7-Methyl-4-quinolone is expected to show characteristic absorption bands for the following functional groups:
Functional Group
Predicted Absorption Range (cm⁻¹)
Intensity
N-H Stretch
3200-3400
Medium, Broad
C-H Stretch (Aromatic)
3000-3100
Medium
C-H Stretch (Aliphatic)
2850-2960
Medium
C=O Stretch (Amide)
1640-1680
Strong
C=C Stretch (Aromatic)
1450-1600
Medium-Strong
Conclusion
The comprehensive structure elucidation of 7-Methyl-4-quinolone requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular weight and key fragmentation patterns. Detailed structural information is then pieced together using a combination of 1D and 2D NMR experiments. Finally, IR spectroscopy confirms the presence of the key functional groups. By following the methodologies outlined in this guide, researchers can confidently and accurately determine the structure of 7-Methyl-4-quinolone and other related compounds, a crucial step in the journey of drug discovery and development.
References
Synthesis of 7-amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal. [Link]
Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. National Center for Biotechnology Information. [Link]
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Royal Society of Chemistry. [Link]
Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain Journal of Science. [Link]
Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. ResearchGate. [Link]
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]
An In-Depth Technical Guide to the Presumed Mechanism of Action of 7-Methyl-4-quinolone
For Researchers, Scientists, and Drug Development Professionals Abstract The 4-quinolone core structure is a cornerstone in the development of potent therapeutic agents, most notably antibacterial and, more recently, ant...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-quinolone core structure is a cornerstone in the development of potent therapeutic agents, most notably antibacterial and, more recently, anticancer drugs. This technical guide provides a comprehensive analysis of the presumed mechanism of action of 7-Methyl-4-quinolone, a specific derivative within this broad class. While direct experimental evidence exclusively for 7-Methyl-4-quinolone is not extensively available in current literature, this document synthesizes the well-established mechanisms of the 4-quinolone scaffold with known structure-activity relationships of methylated analogs to build a scientifically grounded, albeit inferred, model of its biological activity. This guide will delve into the probable molecular targets, including bacterial type II topoisomerases and human topoisomerase II, and the downstream cellular consequences of their inhibition. Furthermore, we will present detailed experimental protocols to facilitate the necessary empirical validation of the proposed mechanisms, thereby paving the way for future research and development of 7-Methyl-4-quinolone and its derivatives.
Introduction: The 4-Quinolone Scaffold and the Significance of Methylation
The 4-quinolone bicyclic ring system is a privileged scaffold in medicinal chemistry, forming the basis of a major class of antibiotics.[1] These synthetic compounds have been instrumental in treating a wide array of bacterial infections.[1] More recently, the versatility of the 4-quinolone structure has been exploited to develop agents with anticancer properties.[2][3] The biological activity of 4-quinolone derivatives can be significantly modulated by the nature and position of substituents on the core ring structure.
The subject of this guide, 7-Methyl-4-quinolone, features a methyl group at the 7-position. While seemingly a minor modification, the placement of substituents on the quinolone ring is known to critically influence target specificity, potency, and pharmacokinetic properties. For instance, substitutions at the C-7 position in fluoroquinolones are pivotal for their antibacterial spectrum and potency. Although direct studies on 7-Methyl-4-quinolone are sparse, the wealth of information on the broader 4-quinolone class allows for a robust, inferential analysis of its likely mechanism of action.
Inferred Antimicrobial Mechanism of Action: Targeting Bacterial DNA Integrity
Based on the extensive body of research on quinolone antibiotics, the primary antimicrobial mechanism of 7-Methyl-4-quinolone is presumed to be the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][4] These enzymes are essential for bacterial survival, playing critical roles in DNA replication, repair, and recombination by managing DNA topology.[5]
Dual Inhibition of DNA Gyrase and Topoisomerase IV
Quinolones exert their bactericidal effect by stabilizing the transient, covalent complex formed between the topoisomerase and DNA, which contains a double-stranded break.[5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering cell death.[4]
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and resolving topological stress. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[6]
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the principal target.[6]
The following diagram illustrates the proposed mechanism of action of 7-Methyl-4-quinolone on bacterial topoisomerases.
Proposed antimicrobial mechanism of 7-Methyl-4-quinolone.
Inferred Anticancer Mechanism of Action: Targeting Human Topoisomerase II
A growing body of evidence suggests that some quinolone derivatives possess anticancer activity, primarily through the inhibition of human topoisomerase II.[2][3] Human topoisomerase II is functionally analogous to bacterial DNA gyrase and topoisomerase IV, playing a critical role in managing DNA topology during replication and cell division.
Inhibition of Human Topoisomerase II and Induction of Apoptosis
Similar to their antibacterial mechanism, anticancer quinolones are thought to stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks in cancer cells.[3] This DNA damage can trigger cell cycle arrest and, ultimately, programmed cell death (apoptosis).[7]
The following diagram outlines the presumed signaling pathway for the anticancer activity of 7-Methyl-4-quinolone.
Proposed anticancer mechanism of 7-Methyl-4-quinolone.
Experimental Protocols for Mechanistic Validation
The inferred mechanisms of action for 7-Methyl-4-quinolone require rigorous experimental validation. The following are detailed, step-by-step methodologies for key experiments to investigate its activity.
Bacterial DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[8]
Materials:
Relaxed pBR322 DNA
E. coli DNA Gyrase
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1.1 M potassium glutamate, 50 mM MgCl₂, 10 mM DTT, 5 mM ATP)
7-Methyl-4-quinolone (dissolved in a suitable solvent, e.g., DMSO)
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:
5X Assay Buffer
Relaxed pBR322 DNA (final concentration ~10-20 µg/mL)
Varying concentrations of 7-Methyl-4-quinolone (and a solvent control)
Nuclease-free water to the final volume.
Initiate the reaction by adding a pre-determined optimal amount of E. coli DNA gyrase to each tube.
Incubate the reactions at 37°C for 30-60 minutes.
Terminate the reactions by adding the Stop Solution/Loading Dye.
Load the samples onto a 1% agarose gel.
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.
Stain the gel with ethidium bromide and visualize under UV light.
Analyze the gel to determine the concentration of 7-Methyl-4-quinolone that inhibits the conversion of relaxed DNA to supercoiled DNA.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay assesses the ability of a compound to stabilize the topoisomerase-DNA cleavage complex.[9][10]
Materials:
Supercoiled plasmid DNA (e.g., pBR322)
Human Topoisomerase IIα or bacterial DNA gyrase/topoisomerase IV
Cleavage Assay Buffer (ATP may be included or excluded depending on the specific enzyme and compound class)
7-Methyl-4-quinolone
SDS (Sodium Dodecyl Sulfate)
Proteinase K
Stop Solution/Loading Dye
Agarose
TAE or TBE buffer
Ethidium bromide
Procedure:
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of 7-Methyl-4-quinolone.
Add the topoisomerase enzyme to initiate the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).
Add SDS to a final concentration of ~0.2-0.5% to denature the enzyme, followed by Proteinase K to digest the protein, releasing the covalently bound DNA. Incubate further at a suitable temperature (e.g., 37-50°C) for 30-60 minutes.
Stop the reaction by adding the Stop Solution/Loading Dye.
Analyze the DNA products by agarose gel electrophoresis. The stabilization of the cleavage complex will result in the appearance of linear DNA from the supercoiled substrate.
Quantify the amount of linear DNA to determine the dose-dependent effect of 7-Methyl-4-quinolone on cleavage complex stabilization.
Data Presentation: Anticipated Quantitative Results
While specific IC₅₀ values for 7-Methyl-4-quinolone are not available, the following table illustrates the type of quantitative data that would be generated from the proposed experiments, with hypothetical values for comparison.
Assay
Target
Parameter
Hypothetical Value for a Potent Quinolone
DNA Gyrase Supercoiling Inhibition
E. coli DNA Gyrase
IC₅₀
0.5 - 5 µM
Topoisomerase IV Decatenation
S. aureus Topo IV
IC₅₀
1 - 10 µM
Topoisomerase II-mediated DNA Cleavage
Human Topo IIα
EC₅₀ (Cleavage)
5 - 50 µM
Cytotoxicity Assay
MCF-7 Breast Cancer Cells
IC₅₀
1 - 20 µM
Conclusion and Future Directions
This technical guide has presented a detailed, inferred mechanism of action for 7-Methyl-4-quinolone based on the well-established pharmacology of the 4-quinolone scaffold. The primary proposed mechanisms involve the inhibition of bacterial type II topoisomerases, leading to antimicrobial activity, and the potential inhibition of human topoisomerase II, suggesting a possible role as an anticancer agent.
It is imperative to underscore that these mechanisms are currently presumptive and necessitate direct experimental validation. The provided experimental protocols offer a clear path forward for researchers to elucidate the precise molecular targets and cellular effects of 7-Methyl-4-quinolone. Such studies will be crucial in determining the therapeutic potential of this compound and guiding the rational design of novel, more effective 4-quinolone derivatives. Future research should also focus on in vivo efficacy studies, pharmacokinetic profiling, and toxicity assessments to fully characterize the drug-like properties of 7-Methyl-4-quinolone.
References
In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. (2019). Retrieved from [Link]
Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. (2022). RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]
Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (2022). Frontiers in Chemistry. Retrieved from [Link]
Quinolone antibiotics. (2019). MedChemComm. Retrieved from [Link]
Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold. (2021). Journal of Young Pharmacists. Retrieved from [Link]
Mechanism of quinolone inhibition of DNA gyrase. (1989). Journal of Biological Chemistry. Retrieved from [Link]
(a) Represents the inhibition of the Topoisomerase IV enzyme activity... (2020). ResearchGate. Retrieved from [Link]
Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin. (2006). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2008). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. (2022). ACS Infectious Diseases. Retrieved from [Link]
Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. (2021). ACS Infectious Diseases. Retrieved from [Link]
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2002). Methods in Molecular Medicine. Retrieved from [Link]
Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. (1994). Journal of Medicinal Chemistry. Retrieved from [Link]
Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. (2019). ResearchGate. Retrieved from [Link]
Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
Topoisomerase Assays. (2018). Current Protocols in Pharmacology. Retrieved from [Link]
Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Retrieved from [Link]
Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. (2022). ProQuest. Retrieved from [Link]
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances. Retrieved from [Link]
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Pharmacology & Translational Science. Retrieved from [Link]
(PDF) Molecular Docking Studies, Analgesic and Anti-inflammatory Screening of Some Novel Quinazolin-4-one Derivatives. (2021). ResearchGate. Retrieved from [Link]
Quinolones: from antibiotics to autoinducers. (2011). FEMS Microbiology Reviews. Retrieved from [Link]
From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]
Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. (2019). Al-Nahrain Journal of Science. Retrieved from [Link]
Cleavage Assays. Inspiralis Ltd. Retrieved from [Link]
Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. (2019). Journal of Receptors and Signal Transduction. Retrieved from [Link]
Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net. Retrieved from [Link]
Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (2022). Molecules. Retrieved from [Link]
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Publications. Retrieved from [Link]
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances. Retrieved from [Link]
(PDF) Towards anticancer fluoroquinolones: A review article. (2021). ResearchGate. Retrieved from [Link]
DNA cleavage assay kit. ProFoldin. Retrieved from [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). Molecules. Retrieved from [Link]
Topoisomerase II DNA cleavage assay. An in vitro assay was used to... (2012). ResearchGate. Retrieved from [Link]
The 7-Methyl-4-Quinolone Scaffold: Strategic Targeting in Antiparasitic and Antimicrobial Pharmacology
Executive Summary: The Privileged Scaffold The 7-methyl-4-quinolone (7-Me-4Q) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
The 7-methyl-4-quinolone (7-Me-4Q) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the broader quinolone class is synonymous with DNA gyrase inhibition (fluoroquinolones), the specific 7-methyl-4-quinolone core and its immediate derivatives possess a distinct pharmacological profile.
This guide analyzes the three primary therapeutic targets of this scaffold: the Mitochondrial Cytochrome
Complex (antiparasitic), Type II Topoisomerases (antibacterial), and emerging Tubulin/Kinase targets (oncology). It further details the requisite chemical synthesis and validation protocols to interrogate these targets.
The most potent application of alkyl-substituted 4-quinolones lies in the disruption of mitochondrial respiration, specifically in apicomplexan parasites (Plasmodium falciparum, Toxoplasma gondii).
Mechanism of Action: The
Site Blockade
Unlike atovaquone, which targets the
(oxidation) site of Complex III, 4-quinolone derivatives (notably Endochin-like quinolones or ELQs) preferentially bind to the (reduction) site .
Physiological Role: Complex III transfers electrons from ubiquinol (
) to cytochrome c, pumping protons into the intermembrane space to generate the electrochemical gradient required for ATP synthesis.
Inhibition Logic: The 7-methyl-4-quinolone core mimics the ubiquinone ring system. By occupying the
site, it prevents the re-reduction of ubiquinone to ubiquinol, effectively stalling the Q-cycle. This leads to a collapse of the mitochondrial membrane potential () and parasite death.
Causality: The lipophilicity provided by the 7-methyl group (and potential alkyl chains at C-3) is critical for penetrating the inner mitochondrial membrane.
Pathway Visualization
The following diagram illustrates the electron transport chain interruption by 7-Me-4Q derivatives.
Figure 1: Mechanism of Action at the Mitochondrial Electron Transport Chain.[1][2] The 4-quinolone scaffold competitively inhibits the
site of Complex III.
Secondary Target: Bacterial Type II Topoisomerases
While less potent than their 6-fluoro-7-piperazinyl counterparts (e.g., ciprofloxacin), non-fluorinated 7-methyl-4-quinolones retain significant activity against Gram-positive bacteria and serve as vital probes for understanding quinolone resistance.
Mechanism: The Cleavage Complex Stabilization
Target: DNA Gyrase (Subunits GyrA/GyrB) and Topoisomerase IV (ParC/ParE).
Binding Mode: The drug intercalates into the DNA at the enzyme-DNA interface. The C-3 carboxyl/C-4 keto group chelates
ions, bridging the drug to the enzyme.
Role of 7-Methyl: In the absence of a bulky C-7 heterocycle, the 7-methyl group provides steric compactness, allowing the molecule to fit into restricted pockets in mutant gyrase enzymes that exclude larger fluoroquinolones. This makes the scaffold a starting point for "resistance-breaking" antibiotics.
Emerging Targets: Tubulin and Kinases (Oncology)
Recent medicinal chemistry efforts have repurposed the 2-aryl-7-methyl-4-quinolone structure (a flavone isostere) for oncology.
Tubulin Polymerization: Derivatives substituted at the 2-position bind to the colchicine site of tubulin, inhibiting microtubule assembly and inducing G2/M cell cycle arrest.
Kinase Inhibition: The planar structure allows ATP-competitive inhibition of tyrosine kinases (e.g., EGFR), particularly when the 7-methyl group is modified to enhance hydrophobic interaction within the ATP pocket.
Experimental Protocols: Synthesis & Validation
To validate these targets, one must first synthesize high-purity 7-methyl-4-quinolone. The Conrad-Limpach synthesis is the industry standard for this scaffold due to its robustness and scalability.
Protocol: Conrad-Limpach Cyclization
Objective: Synthesis of 7-methyl-4-quinolone from m-toluidine.
Reagents:
m-Toluidine (1.0 eq)
Ethyl acetoacetate (1.1 eq)
Diphenyl ether (Solvent, high boiling point)[3][4]
Ethanol (for recrystallization)
Step-by-Step Methodology:
Schiff Base Formation (Kinetics):
Mix m-toluidine and ethyl acetoacetate in benzene or toluene with a catalytic amount of acetic acid.
Reflux with a Dean-Stark trap to remove water.
Checkpoint: Monitor TLC until the amine spot disappears. Isolate the ethyl
-(m-methylanilino)crotonate intermediate.
Thermal Cyclization (Thermodynamics):
Preheat diphenyl ether to 250°C (rolling boil).
Add the crotonate intermediate dropwise to the boiling solvent. Crucial: The rate of addition must be slow enough to maintain the temperature above 245°C. This ensures kinetic trapping of the quinolone product over other side products.
Rapidly distill off the ethanol byproduct generated during cyclization.
Isolation:
Cool the reaction mixture to room temperature. The product will precipitate.[5]
Dilute with hexane to maximize precipitation. Filter and wash with hexane/ether.
Recrystallize from ethanol/DMF.
Synthesis Workflow Diagram
Figure 2: The Conrad-Limpach Synthetic Pathway.[5] High-temperature cyclization is the rate-determining step for scaffold formation.
Quantitative Data Summary
The following table summarizes the comparative potency of 7-methyl-4-quinolone derivatives against key targets, illustrating the impact of the scaffold.
Target Class
Specific Target
Compound Variant
Activity ( / MIC)
Reference
Antiparasitic
P. falciparum ( Complex)
ELQ-300 (7-alkoxy deriv.)
nM
[1, 2]
Antibacterial
S. aureus (DNA Gyrase)
7-Methyl-4-quinolone (Core)
MIC g/mL
[3]
Antibacterial
S. aureus (DNA Gyrase)
Ciprofloxacin (7-piperazinyl)
MIC g/mL
[3]
Anticancer
Tubulin (Colchicine Site)
2-Aryl-7-methyl-4-quinolone
nM
[4]
Note: The core 7-methyl scaffold shows moderate antibacterial activity but serves as a high-potency anchor when elaborated for mitochondrial targets.
References
Biagini, G. A., et al. (2012). Generation of quinolone antimalarials targeting the cytochrome
complex.[1][2] Proceedings of the National Academy of Sciences, 109(21), 8298-8303. Link
Stickles, A. M., et al. (2015). Inhibition of Cytochrome
as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy.[6] The American Journal of Tropical Medicine and Hygiene, 92(6), 1195–1201. Link
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Link
Mahapure, K. S., et al. (2023). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Drug Discovery Technologies. Link
Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Classic Conrad-Limpach Protocol). Link
7-Methyl-4-quinolone: A Technical Guide to a Promising Scaffold and its Natural Context
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the 7-methyl-4-quinolone scaffold. While direct evidence for the natural occu...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the 7-methyl-4-quinolone scaffold. While direct evidence for the natural occurrence of 7-methyl-4-quinolone is not prominently documented in scientific literature, this guide will delve into the broader class of 4-quinolone alkaloids, their known natural sources, and the significant biological activities that make this chemical family a compelling area of study. We will explore the established synthetic routes, potential biological activities inferred from closely related compounds, and the experimental protocols necessary for the investigation of this and similar molecules.
The 4-Quinolone Core: A Privileged Scaffold in Nature and Medicine
The 4-quinolone ring system is a recurring motif in a diverse array of biologically active compounds.[1] These heterocyclic compounds, characterized by a bicyclic structure of a benzene ring fused to a pyridinone ring, are found in organisms ranging from bacteria and fungi to plants.[2] The inherent chemical properties of the 4-quinolone scaffold have made it a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide range of therapeutic agents.[1]
The biological significance of 4-quinolones is vast, with derivatives exhibiting a broad spectrum of pharmacological activities, including:
Antibacterial: The fluoroquinolone antibiotics are a cornerstone of modern medicine for treating bacterial infections.[3]
Anticancer: Numerous 4-quinolone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5]
Antiviral: Certain quinolones have shown promise as inhibitors of viral enzymes.
Antimalarial: The quinoline core is famously present in quinine, the first effective treatment for malaria, and synthetic analogues continue to be explored.[6]
Antifungal: The antifungal potential of novel quinolone derivatives is an active area of research.[7]
Natural Sources of 4-Quinolone Alkaloids: A Broader Perspective
While the specific isolation of 7-methyl-4-quinolone from a natural source is not extensively reported, the overarching class of 4-quinolone alkaloids has been identified in various natural contexts. Understanding these sources provides a framework for hypothesizing the potential origins and ecological roles of related compounds.
Microbial Origins
Microorganisms are a prolific source of structurally diverse secondary metabolites, including 4-quinolone derivatives. Fungi, in particular, have been shown to produce N-methyl-4-quinolones known as quinolactacins.[2] These compounds exhibit a range of biological activities, highlighting the biosynthetic capacity of fungi to generate this scaffold.
A noteworthy discovery in the context of our topic is the isolation of 7-chloro-4(1H)-quinolone from the marine bacterium Saccharomonospora sp.[8] The structural similarity between this chlorinated analogue and 7-methyl-4-quinolone is striking, suggesting that marine actinomycetes could be a promising, yet underexplored, source for novel substituted 4-quinolones. The presence of a halogen at the 7-position indicates that the biosynthetic machinery in these organisms can modify this specific position of the quinolone ring.
Botanical Distribution
The 4-quinolone skeleton is also present in the plant kingdom, particularly within certain families. These compounds are classified as alkaloids, which are naturally occurring organic compounds containing at least one nitrogen atom.[9] Alkaloids are known for their wide array of pharmacological effects.[9]
Biosynthesis: A Look at the Building Blocks
The biosynthesis of the 4-quinolone core in microorganisms is a subject of ongoing research. Studies on related fungal compounds, such as the quinolactacins, have indicated that the amino acid L-tryptophan is a key precursor.[2] This suggests a biosynthetic pathway that involves the modification and cyclization of the tryptophan molecule to form the characteristic bicyclic quinolone structure.
Below is a conceptual diagram illustrating a plausible biosynthetic pathway leading to the 4-quinolone scaffold, based on current understanding of related microbial pathways.
Caption: A plausible biosynthetic pathway for substituted 4-quinolones.
Biological Activities and Therapeutic Potential
The 4-quinolone scaffold is a well-established pharmacophore with a diverse range of biological activities. While specific data for 7-methyl-4-quinolone is limited, we can infer its potential activities based on the extensive research conducted on its structural analogues.
Antimicrobial Activity
The most prominent biological activity of the 4-quinolone class is its antibacterial effect.[3] Fluoroquinolones, which are synthetic 4-quinolone derivatives, exert their bactericidal action by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for DNA replication, repair, and recombination. By targeting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death.[11] It is highly probable that 7-methyl-4-quinolone and its derivatives would also exhibit some level of antimicrobial activity.[12]
Table 1: Key Enzymes Targeted by Quinolone Antibiotics
Enzyme
Function
Consequence of Inhibition
DNA Gyrase
Introduces negative supercoils into DNA, essential for DNA replication and transcription.
Inhibition leads to the accumulation of positive supercoils, blocking DNA replication.
Topoisomerase IV
Decatenates replicated chromosomes, allowing for their segregation into daughter cells.
Inhibition prevents the separation of daughter chromosomes, leading to cell division arrest.
Anticancer Potential
A growing body of evidence supports the anticancer properties of 4-quinolone derivatives.[13] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of topoisomerases, which are also vital for the replication of rapidly dividing cancer cells.[5] Furthermore, some quinolones have been shown to inhibit protein kinases, such as VEGFR-2, which are involved in tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1] The substitution pattern on the quinolone ring is critical for its anticancer activity, and the presence of a methyl group at the 7-position could confer unique properties in this regard.[4]
Experimental Protocols for Investigation
For researchers embarking on the study of 7-methyl-4-quinolone or similar novel compounds, a systematic experimental approach is crucial. The following protocols provide a foundational framework for the isolation, characterization, and biological evaluation of such molecules.
Protocol for Isolation and Characterization of Quinolone Alkaloids from Natural Sources
This protocol outlines a general procedure for the extraction and purification of alkaloids from a microbial or plant source.[9] The choice of solvents and chromatographic conditions may require optimization based on the specific properties of the target compound.
Step 1: Extraction
Lyophilize the microbial culture broth or grind the dried plant material to a fine powder.
Extract the biomass with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature with agitation for 24-48 hours.
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
Step 2: Acid-Base Partitioning
Dissolve the crude extract in a mixture of 5% aqueous hydrochloric acid and ethyl acetate.
Separate the aqueous and organic layers. The basic alkaloids will be protonated and remain in the aqueous layer.
Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids.
Extract the basified aqueous layer with an immiscible organic solvent (e.g., dichloromethane or chloroform).
Combine the organic extracts and dry over anhydrous sodium sulfate.
Evaporate the solvent to yield a crude alkaloid fraction.
Step 3: Chromatographic Purification
Subject the crude alkaloid fraction to column chromatography on silica gel.
Elute the column with a gradient of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compound.
Pool the relevant fractions and concentrate.
Perform further purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
Step 4: Structure Elucidation
Determine the exact mass and molecular formula using high-resolution mass spectrometry (HRMS).
Elucidate the chemical structure using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).
Confirm the structure by comparison with known compounds or through total synthesis.
Caption: A standardized workflow for the isolation of quinolone alkaloids.
Protocol for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.
Step 1: Preparation of Inoculum
Culture the test microorganisms overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
Step 2: Preparation of Compound Dilutions
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of test concentrations.
Step 3: Inoculation and Incubation
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
Include positive (no compound) and negative (no inoculum) controls.
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
Step 4: Determination of MIC
Visually inspect the plates for microbial growth (turbidity).
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Future Directions and Conclusion
The 4-quinolone scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. While the natural occurrence of 7-methyl-4-quinolone remains to be definitively established, the existence of structurally similar natural products and the vast biological potential of the quinolone class warrant further investigation into this specific derivative.
Future research should focus on:
Targeted screening of underexplored natural sources , such as marine actinomycetes and plants from specific families, for the presence of 7-methyl-4-quinolone and other novel analogues.
Total synthesis of 7-methyl-4-quinolone to enable comprehensive biological evaluation.
In-depth investigation of its antimicrobial and anticancer activities against a broad panel of pathogens and cell lines.
Structure-activity relationship (SAR) studies to understand how the 7-methyl substituent influences biological activity and to guide the design of more potent derivatives.
References
Mane, B. Y., & Garud, S. B. (2024). Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives.
Bardhan, R. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Sathyabama Institute of Science and Technology.
[No author provided]. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
[No author provided]. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.
[No author provided]. (n.d.).
[No author provided]. (n.d.). Substituted 4,7-dihydroxyindoles and related quinonoid derivatives as potential antimicrobial agents. PubMed.
[No author provided]. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.
[No author provided]. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. PubMed.
[No author provided]. (n.d.). Quinolone antimicrobial agents substituted with morpholines at the 7-position.
[No author provided]. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.
[No author provided]. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins.
[No author provided]. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI.
[No author provided]. (2019). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives.
[No author provided]. (n.d.). New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. PubMed.
[No author provided]. (n.d.). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. NIH.
[No author provided]. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH.
[No author provided]. (n.d.). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases | Oxford Academic.
[No author provided]. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing.
Technical Guide: The Role of DNA Gyrase in Quinolone Mechanism of Action
Executive Summary This guide deconstructs the interaction between quinolone antibiotics (e.g., ciprofloxacin, moxifloxacin) and bacterial DNA gyrase.[1] Unlike traditional enzyme inhibitors, quinolones function as topois...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide deconstructs the interaction between quinolone antibiotics (e.g., ciprofloxacin, moxifloxacin) and bacterial DNA gyrase.[1] Unlike traditional enzyme inhibitors, quinolones function as topoisomerase poisons . They do not merely block function; they corrupt the enzyme, converting it into a cellular toxin that fragments the genome. This distinction is critical for drug discovery, as assays must differentiate between simple catalytic inhibition and the stabilization of the "cleavable complex" (CC).
Structural & Functional Dynamics of DNA Gyrase
To understand the inhibition, one must first understand the nanomachine. DNA gyrase is a Type IIA topoisomerase, unique to bacteria, making it an ideal selective toxicity target. It functions as an
heterotetramer:
GyrA Subunit (The Breakage/Reunion Core): Contains the active site tyrosine (Tyr122 in E. coli) responsible for cleaving the DNA backbone. It forms the "DNA-gate."
GyrB Subunit (The Energy Engine): Contains the ATPase domain.[2] It captures the "T-segment" (transport segment) of DNA and forces it through the "G-segment" (gate segment) using energy from ATP hydrolysis.
The Catalytic Cycle:
G-Segment Binding: Gyrase binds a segment of DNA (G-segment) at the DNA-gate.[3]
ATP Binding & N-Gate Closure: GyrB binds ATP, capturing a second DNA segment (T-segment).
Cleavage: The G-segment is cleaved by GyrA (forming a phosphotyrosyl bond), creating a double-strand break.
Strand Passage: The T-segment is passed through the break.
Religation: The G-segment is resealed.
Molecular Mechanism: The "Water-Metal Ion Bridge"
The classical view of quinolones binding directly to DNA or protein has been superseded by high-resolution structural data (e.g., PDB: 2XCT, 5BTC).
The Poison Trap
Quinolones intercalate into the DNA at the G-segment cleavage site after the DNA has been nicked but before it is resealed. They act as a doorstop, jamming the DNA-gate open.
The Critical Interaction: Water-Metal Ion Bridge
Modern structural biology reveals that quinolones do not bind the protein directly with high affinity. Instead, they use a Water-Metal Ion Bridge to anchor themselves to the enzyme.[4][5]
Components: The C3/C4 keto-acid motif of the quinolone chelates a non-catalytic Magnesium ion (
The Target Residues: These water molecules hydrogen bond to specific residues on GyrA helix IV: Ser83 and Asp87 (in E. coli numbering).[3]
Why this matters: This bridge explains the mechanism of resistance. Mutations at Ser83 or Asp87 disrupt the hydrogen bonding network, destabilizing the bridge and preventing drug binding, even though the protein structure remains largely intact.
Figure 1: The Water-Metal Ion Bridge.[3] The drug anchors to the enzyme via a magnesium-water network, not direct protein contact.
The Lethality Cascade
Stabilizing the cleavage complex is necessary but not sufficient for cell death. The bactericidal effect proceeds through a two-stage cascade.[6]
Bacteriostatic Phase (Reversible): The drug traps the Gyrase-DNA complex. This blocks the replication fork.[7] If the drug is removed, the complex can reverse, and the cell survives.
Bactericidal Phase (Irreversible):
Fork Collision: The replication fork collides with the trapped complex, converting the reversible "nick" into a permanent double-strand break (DSB).
ROS Generation: The accumulation of DSBs triggers a maladaptive SOS response and metabolic shift, leading to the production of Reactive Oxygen Species (hydroxyl radicals), which damage lipids and proteins, sealing the cell's fate.
Figure 2: The Lethality Cascade. Transition from complex trapping to irreversible chromosome fragmentation and oxidative damage.
Experimental Protocols for Drug Evaluation
As an application scientist, you must distinguish between Catalytic Inhibition (does the enzyme stop working?) and Cleavage Complex Stabilization (is the enzyme poisoning the DNA?).
Enzyme: High concentration of Gyrase (5-10x more than Assay A).
Reaction:
Incubate Gyrase + DNA + Quinolone at 37°C for 30 minutes.
CRITICAL STEP: Add 0.2% SDS before adding EDTA.
Mechanism:[3][8][7][9][10] SDS denatures the Gyrase in situ, freezing the covalent phosphotyrosyl bond. If you add EDTA first, the
is chelated, the bridge collapses, and the enzyme religates the DNA, hiding the effect.
Digestion: Add Proteinase K (0.5 mg/mL) and incubate at 37°C for 30 mins. This digests the protein "blob" attached to the DNA.
Analysis: Run on 1% agarose gel containing Ethidium Bromide (0.5
g/mL).
Result: Look for Linear DNA (Form III).
Interpretation: Supercoiled (Form I)
Linear (Form III). The appearance of a linear band indicates the drug successfully trapped the enzyme in the cleaved state.
Data Summary Table: Assay Comparison
Feature
Supercoiling Inhibition Assay
Cleavage Complex Assay
Primary Readout
Loss of supercoiling activity
Appearance of Linear DNA (DSB)
Enzyme Conc.
Low (Catalytic amounts, ~1 U)
High (Stoichiometric amounts)
Critical Reagent
ATP (Required for cycle)
SDS (Required to trap complex)
What it tells you
"Does the drug stop the enzyme?"
"Does the drug turn the enzyme into a toxin?"
Resistance Mechanisms & Structural Implications
Resistance is primarily driven by disrupting the Water-Metal Ion Bridge described in Section 2.
Target-Mediated Resistance (QRDR):
Mutations in the Quinolone Resistance-Determining Region (QRDR).
GyrA Ser83: Mutation to Leucine or Tryptophan removes the hydroxyl group required for hydrogen bonding to the water bridge.
GyrA Asp87: Mutation to Asparagine or Glycine disrupts the second anchor point.
Effect: The bridge cannot form,
is not coordinated, and the drug loses affinity ( increases >100-fold).
Plasmid-Mediated Resistance (Qnr Proteins):
Qnr proteins are pentapeptide repeat proteins that mimic the structure of B-form DNA.
Mechanism:[3][8][7][9][10] They bind to DNA gyrase and physically block the quinolone from accessing the DNA-gate, acting as a competitive inhibitor for the drug binding site.
References
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. Link
Drlica, K., & Zhao, X. (1997).[11] DNA gyrase, topoisomerase IV, and the 4-quinolones.[10][11] Microbiology and Molecular Biology Reviews, 61(3), 377-392. Link
Bax, B. D., et al. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents.[12] Nature, 466, 935–940. (PDB ID: 2XCT). Link
Chan, P. F., et al. (2015). Structural basis of DNA gyrase inhibition by a novel non-fluoroquinolone inhibitor. Nature Communications, 6, 10048. (PDB ID: 5BTC). Link
Maxwell, A. (1997). DNA gyrase as a drug target.[1][2][3][8][6][7][11] Trends in Microbiology, 5(3), 102-109. Link
Laponogov, I., et al. (2016). Structural insight into the quinolone-DNA cleavage complex of type IIA topoisomerases. Nature Structural & Molecular Biology, 23, 203–211. (PDB ID: 4Z2D).[13] Link
Application Notes and Protocols for In Vitro Assays Using 7-Methyl-4-quinolone
Introduction: The Therapeutic Potential of the 4-Quinolone Scaffold The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] This heterocyclic moti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the 4-Quinolone Scaffold
The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] This heterocyclic motif is renowned for its broad spectrum of biological activities, including potent antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The versatility of the 4-quinolone structure allows for chemical modifications at various positions, leading to derivatives with enhanced potency and target specificity.[1] 7-Methyl-4-quinolone, a specific derivative, is an important subject of research for its potential pharmacological applications. These application notes provide detailed protocols for the in vitro evaluation of 7-Methyl-4-quinolone to facilitate further research and drug development.
Mechanism of Action: Targeting Bacterial Type II Topoisomerases
The primary mechanism of action for many quinolone derivatives as antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[3] Quinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[4][5] This targeted action makes them effective against a wide range of bacteria. It is important to note that while this is the most well-established mechanism, some quinolone derivatives may exhibit different or additional modes of action, particularly in eukaryotic cells.
Diagram: Quinolone Mechanism of Action
Caption: Mechanism of 7-Methyl-4-quinolone targeting bacterial DNA gyrase.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 7-Methyl-4-quinolone against various bacterial strains using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
I. Materials
7-Methyl-4-quinolone
Dimethyl sulfoxide (DMSO)
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
Preparation of 7-Methyl-4-quinolone Stock Solution:
Dissolve 7-Methyl-4-quinolone in DMSO to a final concentration of 10 mg/mL.[6]
Further dilute the stock solution in the appropriate growth medium to create a working solution.
Preparation of Bacterial Inoculum:
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing sterile broth.
Incubate the culture at 37°C with agitation until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Assay Procedure:
In a 96-well microplate, perform serial two-fold dilutions of the 7-Methyl-4-quinolone working solution in the appropriate growth medium.
Add 100 µL of the diluted bacterial inoculum to each well.
Include a positive control (bacteria with no compound) and a negative control (medium only).
Incubate the plate at 37°C for 18-24 hours.
Data Analysis:
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
III. Data Presentation
Bacterial Strain
7-Methyl-4-quinolone MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
[Insert Value]
Escherichia coli (ATCC 25922)
[Insert Value]
Pseudomonas aeruginosa (ATCC 27853)
[Insert Value]
Methicillin-resistant S. aureus (MRSA)
[Insert Value]
Protocol 2: Cell Viability Assay (MTT) for Cytotoxicity Profiling
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 7-Methyl-4-quinolone on mammalian cell lines. This is crucial for evaluating the compound's potential as an anticancer agent or for determining its safety profile.
I. Materials
7-Methyl-4-quinolone
DMSO
Mammalian cell lines (e.g., HeLa, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Sterile 96-well cell culture plates
CO2 incubator
Microplate reader
II. Step-by-Step Methodology
Cell Seeding:
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of 7-Methyl-4-quinolone in complete medium from a DMSO stock solution.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
After the incubation period, add 10 µL of MTT solution to each well.[7]
Incubate the plate for another 2-4 hours at 37°C.[7]
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
Gently mix the contents of the wells to ensure complete solubilization.
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
III. Data Presentation
Cell Line
7-Methyl-4-quinolone IC50 (µM)
HeLa (Cervical Cancer)
[Insert Value]
MCF-7 (Breast Cancer)
[Insert Value]
A549 (Lung Cancer)
[Insert Value]
Normal Fibroblasts
[Insert Value]
Protocol 3: In Vitro Kinase Assay
Given that some quinolone derivatives have been investigated as kinase inhibitors, this protocol provides a general framework for assessing the inhibitory activity of 7-Methyl-4-quinolone against a specific kinase.
I. Materials
7-Methyl-4-quinolone
DMSO
Recombinant kinase
Kinase substrate (peptide or protein)
Kinase buffer
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
384-well plates
Plate reader (scintillation counter, luminometer, or fluorescence reader)
II. Step-by-Step Methodology
Compound Preparation:
Prepare serial dilutions of 7-Methyl-4-quinolone in the kinase buffer from a DMSO stock solution.
Kinase Reaction:
In a 384-well plate, add the kinase, substrate, and 7-Methyl-4-quinolone dilutions.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
Include a positive control (kinase reaction without inhibitor) and a negative control (reaction without kinase).
Detection:
Stop the reaction and detect the kinase activity. The detection method will vary depending on the assay format:
Radiometric Assay: Measure the incorporation of radiolabeled phosphate into the substrate.
Luminescence-based Assay: Measure the amount of ATP remaining in the reaction.
Fluorescence-based Assay: Use a phosphospecific antibody to detect the phosphorylated substrate.
Data Analysis:
Calculate the percentage of kinase inhibition for each concentration of 7-Methyl-4-quinolone relative to the positive control.
Determine the IC50 value by plotting a dose-response curve.
III. Data Presentation
Kinase Target
7-Methyl-4-quinolone IC50 (µM)
[Kinase Name 1]
[Insert Value]
[Kinase Name 2]
[Insert Value]
[Kinase Name 3]
[Insert Value]
Diagram: In Vitro Assay Workflow
Caption: General workflow for in vitro evaluation of 7-Methyl-4-quinolone.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 7-Methyl-4-quinolone. By systematically evaluating its antibacterial, cytotoxic, and potential kinase inhibitory activities, researchers can gain valuable insights into its therapeutic potential. Further studies could involve more detailed mechanistic investigations, including specific enzyme inhibition assays for DNA gyrase and topoisomerase IV, and exploring its effects on a broader panel of cancer cell lines and kinases. The structure-activity relationship of 7-Methyl-4-quinolone can also be further explored by synthesizing and testing related analogs to optimize its biological activity and selectivity.
References
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023-03-15). RSC Publishing.
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025-01-26). MDPI.
Mechanism of action of and resistance to quinolones. (n.d.). PMC - NIH.
Mechanism of Quinolone Action and Resistance. (n.d.). PMC - NIH.
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). MDPI.
Application Notes and Protocols for Quinolone Derivatives: A Guide for Researchers. (n.d.). Benchchem.
cell-based assays for 7-Methyl-4-quinolone activity
Application Note: Bioenergetic Profiling and Cytotoxicity Screening of 7-Methyl-4-quinolone Derivatives Executive Summary & Mechanism of Action The 7-Methyl-4-quinolone (7-MQ) scaffold represents a privileged structure i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Bioenergetic Profiling and Cytotoxicity Screening of 7-Methyl-4-quinolone Derivatives
Executive Summary & Mechanism of Action
The 7-Methyl-4-quinolone (7-MQ) scaffold represents a privileged structure in medicinal chemistry, primarily investigated for its potent inhibition of the mitochondrial electron transport chain (ETC) . Unlike fluoroquinolone antibiotics that target bacterial DNA gyrase, alkyl-substituted 4-quinolones (such as 7-MQ and Endochin-like quinolones) frequently act as selective inhibitors of the Cytochrome bc1 complex (Complex III) .
This activity profile makes them high-value candidates for:
Anti-parasitic therapies: Targeting Plasmodium falciparum and Toxoplasma gondii mitochondria, leading to the collapse of the membrane potential and inhibition of dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis.
Anti-cancer agents: Exploiting the metabolic vulnerability of glycolytic tumors or inducing apoptosis via mitochondrial ROS generation.
This guide details the Cell-Based Assay Workflow required to validate 7-MQ derivatives, distinguishing between general cytotoxicity and specific mitochondrial bioenergetic modulation.
Mechanism of Action Diagram
Figure 1: The dual mechanism of 7-MQ derivatives. Primary inhibition of Complex III stalls Ubiquinone recycling, indirectly inhibiting DHODH (critical for parasites) and collapsing ATP production (critical for tumors).
Experimental Workflow Strategy
To distinguish specific bioenergetic modulation from general toxicity, a tiered screening approach is required.
Stage
Assay Type
Readout
Purpose
I. Primary Screen
CellTiter-Glo (ATP)
Luminescence (RLU)
Determine IC50 and general cytotoxicity in mammalian cells (e.g., HEK293, HepG2).
II. Mechanistic
Seahorse XF Mito Stress
OCR (pmol/min)
Confirm Complex III inhibition; measure spare respiratory capacity.
Rationale: 4-quinolones can be lipophilic.[1] Standard MTT assays may suffer from interference if the compound reduces tetrazolium salts directly. Therefore, an ATP-based luminescent assay (CellTiter-Glo) is the gold standard for this scaffold.
Materials:
Cell Lines: HepG2 (Liver model for toxicity), HEK293 (Kidney model).
Rationale: This is the critical validation step. If the 7-MQ derivative targets Complex III, it will suppress Maximal Respiration and ATP Production but may not affect Basal Respiration at low doses if the cell has significant "Spare Respiratory Capacity."
Platform: Agilent Seahorse XF96 or XFe24 Analyzer.
Assay Media: XF DMEM (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.
Injection Strategy (Mito Stress Test):
Port A: 7-Methyl-4-quinolone derivative (Titration: 1 nM – 10 µM).
Port B: Oligomycin (1.5 µM) – Inhibits ATP Synthase (Complex V).
Port D: Rotenone/Antimycin A (0.5 µM) – Shuts down ETC completely.
Step-by-Step Protocol:
Cell Preparation (Day -1):
Seed HepG2 cells (15,000 cells/well) in XF96 cell culture microplates.
Allow to adhere overnight.
Sensor Cartridge Hydration (Day -1):
Hydrate the sensor cartridge in XF Calibrant at 37°C (non-CO₂ incubator) overnight.
Assay Run (Day 0):
Wash cells 2x with warm XF Assay Media. Final volume: 180 µL.
Incubate cells in a non-CO₂ incubator at 37°C for 45–60 minutes (degassing).
Load compounds into Ports A–D as defined above.
Run Protocol: Mix (3 min) / Wait (0 min) / Measure (3 min) x 3 cycles per injection.
Interpretation of 7-MQ Activity:
Complex III Inhibition Signature: If the compound works as expected, injection at Port A should cause an immediate drop in Oxygen Consumption Rate (OCR).
Uncoupling Signature: If OCR increases after Port A, the compound acts as a protonophore (toxicity), not an ETC inhibitor.
Target Validation: If the compound inhibits OCR, but adding TMPD/Ascorbate (Complex IV substrates) restores flow, the block is confirmed upstream (Complex I or III).
Rationale: Cells grown in high glucose rely on glycolysis (Warburg effect) and are resistant to mitochondrial poisons. Cells grown in Galactose are forced to rely on Oxidative Phosphorylation (OXPHOS) to generate ATP. A specific mitochondrial inhibitor will be significantly more toxic in Galactose media.
Protocol:
Seed two identical plates of cells (e.g., HepG2).
Plate 1 Media: High Glucose (25 mM).
Plate 2 Media: Galactose (10 mM), Glucose-free.
Treat with 7-MQ derivative for 24 hours.
Perform CellTiter-Glo assay.
Calculation:
Ratio > 3: Indicates specific mitochondrial impairment (The compound is a "Mito-toxin").
Ratio ≈ 1: Indicates general cytotoxicity (off-target).
Data Presentation & Analysis
Selectivity Index (SI) Calculation
For anti-parasitic development, the Selectivity Index is crucial.
Compound ID
HepG2 CC50 (µM)
P. falciparum IC50 (nM)
Selectivity Index (SI)
Status
7-MQ-01
50.0
250
200
Hit
7-MQ-02
5.0
100
50
Toxic
Chloroquine
>100
15
>6000
Control
Note: An SI > 100 is typically required for lead progression in early drug discovery.
Screening Workflow Diagram
Figure 2: Screening cascade to filter out general toxins and identify specific mitochondrial inhibitors.
References
Biagini, G. A., et al. (2012). "Generation of quinolone antimalarials targeting the cytochrome bc1 complex." Proceedings of the National Academy of Sciences. Link
Stickles, A. M., et al. (2015). "Subtle changes in 4-quinolone structure alter the mechanism of inhibition of the Toxoplasma gondii cytochrome bc1 complex." Antimicrobial Agents and Chemotherapy.[2][3] Link
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry. Link
Bovaird, S., et al. (2022). "Mitochondrial toxicity of antibacterial agents: A review." Journal of Antimicrobial Chemotherapy. Link
Promega Corporation. "CellTiter-Glo® 2.0 Assay Technical Manual." Link
Application Note: 7-Methyl-4-Quinolone Derivatization for Bioassays Title: Advanced Functionalization of 7-Methyl-4-Quinolone Scaffolds: Synthesis and Protocols for Antimicrobial and Fluorescent Probe Bioassays. Abstract...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 7-Methyl-4-Quinolone Derivatization for Bioassays
Title: Advanced Functionalization of 7-Methyl-4-Quinolone Scaffolds: Synthesis and Protocols for Antimicrobial and Fluorescent Probe Bioassays.
Abstract
The 7-methyl-4-quinolone scaffold represents a privileged pharmacophore in drug discovery, serving as a core for type II topoisomerase inhibitors and bacterial signaling mimics (e.g., Pseudomonas Quinolone Signal - PQS). This application note details an optimized workflow for the synthesis, C3-regioselective derivatization, and biological evaluation of 7-methyl-4-quinolone analogs. We provide a validated protocol for generating fluorescent probes and conducting Minimum Inhibitory Concentration (MIC) assays, emphasizing the critical role of the 7-methyl substituent in modulating lipophilicity and target binding.
Introduction & Chemical Basis
The 4-quinolone core is ubiquitous in antibacterials (e.g., Ciprofloxacin), but the specific 7-methyl-4-quinolone isomer offers unique advantages. Unlike the 4-quinolone parent, the 7-methyl group provides a handle for hydrophobic interaction within the bacterial DNA gyrase binding pocket and alters the electronic properties of the ring system, influencing fluorescence quantum yield.
Mechanistic Insight:
Tautomerism: 4-Quinolones exist in equilibrium with 4-hydroxyquinolines.[1] In polar solvents and biological media, the 4-quinolone (keto) tautomer predominates, which is essential for hydrogen bonding with the Serine-107 residue in GyrA (in E. coli).
Fluorescence: The rigid bicyclic system exhibits intrinsic fluorescence. Derivatization at the C3 position or N1 alkylation shifts the Stokes shift, enabling these molecules to serve as "turn-on" probes for bacterial uptake studies without bulky external fluorophores.
Experimental Workflow: Synthesis & Derivatization
Core Scaffold Synthesis (Optimized Gould-Jacobs)
Rationale: We utilize m-toluidine as the starting material. The meta-methyl group directs cyclization to the para-position relative to the amine, but steric hindrance can lead to isomer mixtures. High-temperature cyclization in Dowtherm A is critical to overcome the activation energy barrier for the aromatic substitution.
Protocol:
Condensation: Mix m-toluidine (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in ethanol. Reflux for 2 hours. Evaporate solvent to obtain the enamine intermediate.
Cyclization (Critical Step): Add the intermediate dropwise to boiling Dowtherm A (250°C). Note: Maintain temperature >245°C to prevent polymerization. Stir for 30-45 mins. Cool and precipitate with hexane.
Hydrolysis & Decarboxylation: Reflux the ester in 10% NaOH, then acidify to precipitate the acid. Heat the solid in diphenyl ether to 260°C to decarboxylate, yielding 7-methyl-4-quinolone .
Rationale: Direct C-H activation at C3 is difficult. We employ an Iodine-Lithium exchange or direct electrophilic iodination followed by Palladium-catalyzed cross-coupling.
Step-by-Step Protocol:
Iodination: Dissolve 7-methyl-4-quinolone (1 mmol) in DMF. Add N-Iodosuccinimide (NIS, 1.1 eq). Stir at 60°C for 4 hours.
QC Check: Monitor via TLC (Hexane:EtOAc 1:1). Product (3-iodo-7-methyl-4-quinolone) is less polar.
Solvent: Dioxane:Water (4:1). Degas with Argon for 10 mins.
Reaction: Heat to 90°C for 12 hours under Argon.
Purification: Filter through Celite, extract with EtOAc, and purify via flash chromatography (DCM:MeOH gradient).
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow for generating C3-functionalized 7-methyl-4-quinolone libraries.
Bioassay Protocols
Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI M07-A10 Guidelines.
Objective: Determine the potency of the new derivative against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains.
Materials:
Müller-Hinton Broth (cation-adjusted).
96-well polypropylene plates (prevents drug adsorption).
Resazurin dye (viability indicator).
Procedure:
Stock Prep: Dissolve derivative in DMSO (10 mg/mL). Dilute in broth to 2x top concentration (ensure DMSO < 1% final).
Serial Dilution: Dispense 100 µL broth into columns 2-12. Add 100 µL drug to column 1. Transfer 100 µL across to column 10 (discard final 100 µL). Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.
Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100, then add 100 µL to wells 1-11.
Objective: Use the intrinsic fluorescence of the 7-methyl-4-quinolone core to measure intracellular accumulation, relevant for studying efflux pump evasion.
Separation: Centrifuge (13,000 rpm, 30 sec) through a silicone oil cushion (Versilube F-50) to strip extracellular drug.
Lysis: Freeze-thaw pellet, resuspend in 100 mM Glycine-HCl (pH 3.0) to release drug and maximize fluorescence.
Quantification: Measure fluorescence RFU against a standard curve of the derivative in Glycine-HCl.
Data Presentation & Analysis
Table 1: Representative Structure-Activity Relationship (SAR) Data
Compound ID
C3-Substituent
N1-Substituent
MIC E. coli (µg/mL)
Fluorescence Quantum Yield (Φ)
7-MQ-Core
H
H
>64
0.05
7-MQ-01
Phenyl
H
16
0.21
7-MQ-04
4-F-Phenyl
Ethyl
2
0.35
7-MQ-09
3-NH2-Phenyl
Cyclopropyl
0.5
0.18
Note: Introduction of the N1-Cyclopropyl and C3-Fluoro-phenyl groups (mimicking Ciprofloxacin) drastically improves MIC, while the rigid core maintains fluorescence for uptake assays.
Mechanism of Action & Assay Logic
Figure 2: Biological fate of the derivative.[2] The assay measures either the endpoint (Death/MIC) or the accumulation (Fluorescence) competing against efflux.
References
Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.
Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents.
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
Pés, O., et al. (2020).[4][5] Fluorescent Quinolones: A Review of Their Synthesis and Biological Applications. Molecules.
Application Notes and Protocols for the Experimental Determination of 7-Methyl-4-quinolone Solubility
Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] This document provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] This document provides a comprehensive guide for the experimental determination of the solubility of 7-Methyl-4-quinolone, a heterocyclic compound of interest in medicinal chemistry.[3] We present a detailed protocol based on the gold-standard shake-flask method for determining thermodynamic solubility, coupled with a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering both the practical steps and the underlying scientific principles to ensure data integrity and reproducibility.
Introduction: The Central Role of Solubility in Drug Discovery
Solubility, defined as the maximum amount of a substance that can be dissolved in a given volume of a solvent at a specific temperature and pressure, is a cornerstone of preformulation studies in drug development.[2] Poor aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low and variable bioavailability, which can ultimately lead to the failure of promising drug candidates.[7] Therefore, accurate and reliable determination of solubility is paramount in the early stages of drug discovery and development.[8]
7-Methyl-4-quinolone belongs to the quinolone class of compounds, which are known for their diverse biological activities.[3][9][10] Understanding the solubility profile of this compound is essential for formulating effective delivery systems and predicting its in vivo behavior. This application note will focus on the equilibrium or thermodynamic solubility, which represents the true saturation point of the compound in a given solvent system, as opposed to kinetic solubility, which can often overestimate this value due to the formation of metastable supersaturated solutions.[1][11][12]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is crucial to differentiate between thermodynamic and kinetic solubility.[1]
Thermodynamic Solubility is the concentration of a compound in a saturated solution when there is an equilibrium between the dissolved and undissolved solid forms of the compound.[11] This is typically determined using the shake-flask method, which allows sufficient time for this equilibrium to be reached.[5][6]
Kinetic Solubility , on the other hand, is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[13][14] The concentration at which precipitation is first observed is the kinetic solubility. This method is faster and more amenable to high-throughput screening but can yield higher values than thermodynamic solubility as it can create supersaturated solutions.[1][11]
For robust preformulation and formulation development, thermodynamic solubility is the preferred measurement.
Caption: Decision workflow for selecting a solubility determination method.
Materials and Methods
Materials
7-Methyl-4-quinolone: Purity ≥97% (HPLC grade)
Solvents: A range of pharmaceutically relevant solvents should be tested. Examples include:
Syringe filters (0.22 µm, compatible with the solvents used)
Glass vials (e.g., 2 mL) with screw caps
Volumetric flasks and pipettes
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold-standard for determining thermodynamic solubility.[5][6] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[6][17]
Rationale Behind the Shake-Flask Method
The core principle of this method is to ensure that a true equilibrium is established between the solid and dissolved states of the compound. By adding an excess of the solid, we create a saturated solution where the rate of dissolution equals the rate of precipitation. The extended incubation period with continuous agitation ensures that this equilibrium is reached, providing a reliable measure of the compound's intrinsic solubility in that specific medium.[6]
Caption: Step-by-step workflow of the shake-flask solubility determination.
Step-by-Step Protocol
Preparation:
Accurately weigh an excess amount of 7-Methyl-4-quinolone (e.g., 5-10 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.[5]
Add a known volume (e.g., 1 mL) of the desired solvent to each vial.
Prepare at least three replicate vials for each solvent to assess reproducibility.
Equilibration:
Tightly cap the vials.
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period. A typical duration is 24 to 48 hours.[5]
Expert Insight: It is advisable to perform a time-to-equilibrium study initially. Analyze samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.[6]
Phase Separation and Sampling:
After incubation, visually confirm the presence of undissolved solid in each vial.
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
Carefully withdraw an aliquot of the supernatant using a pipette.
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.
Causality Note: Filtration is a critical step to remove any remaining solid particles that would otherwise lead to an overestimation of solubility. Pre-rinsing the filter with a small amount of the saturated solution can help minimize drug adsorption to the filter membrane.[4]
Sample Dilution and Analysis:
Based on an estimated solubility, dilute the filtered sample with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
Analyze the diluted samples using the validated HPLC method described below.
Analytical Quantification: HPLC Method
A validated HPLC method is essential for the accurate quantification of 7-Methyl-4-quinolone in the saturated solutions.[18] Quinolone derivatives are often amenable to analysis by reverse-phase HPLC with UV detection.[15][16][19][20]
HPLC Method Parameters (Example)
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection: UV at an appropriate wavelength (determined by UV scan of a standard solution). Many quinolones have strong absorbance around 270-330 nm.[19]
Method Validation (ICH Q2(R2) Guidelines)
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R2) guidelines.[21][22][23] Key validation parameters include:
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 7-Methyl-4-quinolone in a blank chromatogram.[24]
Linearity: A linear relationship between the concentration of the analyte and the detector response.[24] This should be established over a range of concentrations (e.g., 0.1 - 100 µg/mL) by preparing a series of standards. A correlation coefficient (r²) of >0.999 is typically required.
Accuracy: The closeness of the measured value to the true value.[24] This is assessed by spiking a known amount of 7-Methyl-4-quinolone into a blank solvent matrix and calculating the percent recovery.
Precision: The degree of scatter between a series of measurements.[24] This includes repeatability (intra-day) and intermediate precision (inter-day), typically expressed as the relative standard deviation (%RSD).[23]
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.[24]
Caption: Key parameters for analytical method validation as per ICH guidelines.
Data Presentation and Interpretation
The solubility of 7-Methyl-4-quinolone should be reported in standard units such as mg/mL or µg/mL. It is also useful to express it in molarity (mol/L).
Table 1: Hypothetical Solubility Data for 7-Methyl-4-quinolone at 25°C
Solvent System
Replicate 1 (µg/mL)
Replicate 2 (µg/mL)
Replicate 3 (µg/mL)
Mean Solubility (µg/mL)
Std. Dev.
%RSD
Purified Water
5.2
5.5
5.3
5.3
0.15
2.8%
PBS (pH 7.4)
8.1
7.8
8.3
8.1
0.25
3.1%
0.1 M HCl (pH 1.2)
150.4
148.9
152.1
150.5
1.6
1.1%
Ethanol
1250
1275
1240
1255
17.6
1.4%
DMSO
>10000
>10000
>10000
>10000
N/A
N/A
Note: This data is for illustrative purposes only. Quinolone derivatives generally exhibit low solubility in water, which increases in alcoholic solvents.[25]
Trustworthiness: A Self-Validating System
The protocol described herein is designed to be self-validating through several key features:
Use of Replicates: Performing experiments in triplicate (or greater) allows for the assessment of precision and provides confidence in the mean value.
Equilibrium Confirmation: The inclusion of a time-to-equilibrium study ensures that the measured solubility is a true thermodynamic value and not an artifact of insufficient incubation time.
Validated Analytical Method: Quantifying the analyte with a fully validated HPLC method according to ICH guidelines ensures that the analytical results are accurate, precise, and specific.[21][22]
System Suitability Tests: Before each HPLC run, system suitability tests (e.g., replicate injections of a standard) should be performed to confirm that the chromatographic system is operating correctly.
Confirmation of Excess Solid: Visual confirmation of undissolved solid at the end of the experiment is a simple yet crucial check to ensure that a saturated solution was achieved.
By adhering to these principles, researchers can generate highly reliable and defensible solubility data, forming a solid foundation for subsequent stages of drug development.
References
Title: Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses
Source: Journal of Chemical & Engineering Data - ACS Publications
URL: [Link]
Title: Experimental and Computational Methods Pertaining to Drug Solubility
Source: ResearchGate
URL: [Link]
Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD
Source: Regulations.gov
URL: [Link]
Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which
Source: American Pharmaceutical Review
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: ICH
URL: [Link]
Title: Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives
Source: ResearchGate
URL: [Link]
Title: HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma
Source: ResearchGate
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency
URL: [Link]
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs
Source: Lund University Publications
URL: [Link]
Title: Shake Flask Method Summary
Source: BioAssay Systems
URL: [Link]
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: ICH
URL: [Link]
Title: Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin
Source: ResearchGate
URL: [Link]
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter
Source: Dissolution Technologies
URL: [Link]
Title: ICH Guidelines for Analytical Method Validation Explained
Source: AMSbiopharma
URL: [Link]
Title: Drug solubility: why testing early matters in HTS
Source: BMG LABTECH
URL: [Link]
Title: Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review
Source: PMC - NIH
URL: [Link]
Title: Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions
Source: Oreate AI Blog
URL: [Link]
Title: Drug Solubility: Importance and Enhancement Techniques
Source: PMC - NIH
URL: [Link]
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview
Source: YouTube
URL: [Link]
Title: Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review
Source: ACS Measurement Science Au
URL: [Link]
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: PMC - PubMed Central
URL: [Link]
avoiding byproduct formation in quinolone synthesis
Technical Support Center: Quinolone Synthesis Optimization Ticket System: Open | Status: Active | Agent: Senior Application Scientist Introduction: The Zero-Byproduct Mandate Welcome to the Quinolone Synthesis Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Quinolone Synthesis Optimization
Ticket System: Open | Status: Active | Agent: Senior Application Scientist
Introduction: The Zero-Byproduct Mandate
Welcome to the Quinolone Synthesis Technical Support Center. In the development of fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin), "purity by process" is not just a regulatory phrase—it is a chemical necessity. The quinolone scaffold is prone to three specific failure modes: thermal degradation (decarboxylation), regio-isomerization (during cyclization), and oligomerization (during nucleophilic substitution).
This guide does not provide generic recipes. It diagnoses specific chemical failures and prescribes mechanistic corrections based on the Grohe-Heberies and Gould-Jacobs pathways.
Module 1: The Cyclization Checkpoint
Choosing the Route to Minimize Regio-Impurities
The first major source of byproducts is the formation of the pyridine ring. The choice between Gould-Jacobs and Grohe-Heberies determines your impurity profile.
Comparative Analysis of Failure Modes
Feature
Gould-Jacobs Route
Grohe-Heberies (Method of Choice)
Primary Mechanism
Thermal cyclization ()
Base-mediated cycloacylation
Key Intermediate
Anilidomethylenemalonate
Magnesium Chelate (Critical Control Point)
Major Byproduct
Decarboxylated quinolone (due to high T); Tars/Polymers.
Incomplete Cyclization (if base is weak); O-acylation.
Regioselectivity
Poor (Steric/Electronic dependent).
Excellent (Directed by leaving group).
Recommendation
Use only for simple, non-fluorinated analogs.
Mandatory for Fluoroquinolones.
Troubleshooting Protocol: The Magnesium Chelate Control
Issue: In the Grohe-Heberies route, you observe O-acylation instead of C-acylation, or low yields of the enamine.
Diagnosis: Failure to form the magnesium enolate intermediate. The specificity of the Grohe synthesis relies on Magnesium (
) coordinating between the -dicarbonyl oxygens, forcing the nucleophilic attack to occur at the carbon.
Resolution (The Mg-Ethoxide Protocol):
Reagent Quality: Ensure Magnesium Ethoxide (
) is anhydrous. Moisture hydrolyzes the chelate, breaking the template.
Order of Addition: Pre-form the Mg-chelate of the malonate before adding the acid chloride.
Temperature Control: Maintain
during acid chloride addition to prevent O-acylation, then reflux to drive C-acylation.
Module 2: The C-7 Substitution (The "Cipro" Step)
Preventing Dimerization and Bis-Impurities
The introduction of the piperazine (or pyrrolidine) moiety via
is the most common step for late-stage impurity generation.
The "Bis-Quinolone" Impurity
A common failure is the formation of a dimer where one piperazine molecule reacts with two quinolone substrates.
Cause: Localized excess of the quinolone substrate relative to the amine.
Solution: Reverse addition. Add the quinolone solution into the amine solution, ensuring the amine is always in varying excess.
Advanced Protocol: The Boron Chelate Activation
Standard
conditions often require high heat, leading to degradation. The "Boron Switch" allows this reaction to proceed under milder conditions with higher regioselectivity.
Mechanism:
Reacting the 3-carboxy-4-quinolone with Boron Trifluoride (
) or Boric Acid/Acetic Anhydride forms a rigid Boron Chelate (borate ester) bridging the 4-keto and 3-carboxyl groups.
Benefits:
Electronic Activation: The boron withdraws electron density, making the C-7 position significantly more electrophilic (activating it for
).
Protection: It "masks" the carboxylic acid, preventing decarboxylation.
Solubility: The chelate is often more soluble in organic solvents.
Visualizing the Control Logic
The following diagram illustrates the decision tree for minimizing byproducts, highlighting the critical "Boron Chelate" and "Magnesium Chelate" interventions.
Caption: Logic flow for selecting synthetic routes and interventions (Mg-Chelation, Boron-Chelation) to mitigate specific impurity risks.
FAQ: Rapid Response Unit
Q1: I am seeing a "des-fluoro" impurity (loss of fluorine) after the cyclization step.
Diagnosis: You likely used a nucleophilic base (like Sodium Ethoxide) at high temperatures for too long.
Fix: Switch to a non-nucleophilic base like Sodium Hydride (NaH) or Potassium Carbonate (
) in DMF. If using alkoxides, ensure the temperature does not exceed to prevent nucleophilic attack on the aromatic ring [1].
Q2: My reaction mixture turns into a black tar during the Gould-Jacobs cyclization.
Diagnosis: Oxidative polymerization due to extreme heat (
) in the presence of trace oxygen.
Fix:
Use Dowtherm A (diphenyl ether/biphenyl eutectic) as the solvent to strictly control heat transfer.
Sparge the reaction vessel with Nitrogen for 30 minutes before heating.
Consider microwave-assisted synthesis to reduce thermal exposure time from hours to minutes [2].
Q3: How do I remove the Boron chelate after the substitution reaction?
Protocol: The boron chelate is stable. To remove it, reflux the crude product in aqueous Ethanol with Triethylamine or dilute NaOH . The chelate will hydrolyze, precipitating the free quinolone acid while the boron salts remain in the supernatant [3].
Objective: Synthesis of the quinolone core with minimized O-acylation byproducts.
Chelate Formation:
Charge Magnesium Ethoxide (1.05 eq) into dry Toluene.
Add Diethyl Malonate (1.0 eq) dropwise at
. Stir for 2 hours. Checkpoint: Solution should become clear/homogeneous.
Acylation:
Cool to
.
Add the 2,4-dichloro-5-fluoro-benzoyl chloride (1.0 eq) dropwise. Critical: Do not allow temp to rise above
.
Stir 1 hr at
, then warm to RT.
Decarboxylation/Exchange:
Add p-Toluenesulfonic acid (catalytic) and water to hydrolyze/decarboxylate the intermediate.
Add Triethyl Orthoformate and Acetic Anhydride to form the ethoxy-methylene intermediate.
Cyclization:
Dissolve intermediate in DMF.
Add Cyclopropylamine (1.1 eq). Stir at RT (Enamine formation).
Add
(2.5 eq) and heat to for 4 hours.
Validation: HPLC should show <0.1% uncyclized intermediate.
References
Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
BenchChem Technical Support. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.[1]1[2][3][4][5][6][7][8]
Sondej, A., et al. (2005). Synthesis and antimycobacterial evaluation of various 7-substituted ciprofloxacin derivatives. Bioorganic & Medicinal Chemistry.[1][2][5][9][10][11][12][13][14] 14[3][4][5][6][7]
Bayer Global. (n.d.). The Grohe method and quinolone antibiotics.[9]9[3][4][6]
Technical Guide: Stability & Handling of 7-Methyl-4-quinolone in DMSO
This is a technical support guide for 7-Methyl-4-quinolone (CAS: 40073-45-8), designed for researchers requiring high-fidelity stability data and handling protocols. Part 1: Executive Summary (The "Need-to-Know") Is 7-Me...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide for 7-Methyl-4-quinolone (CAS: 40073-45-8), designed for researchers requiring high-fidelity stability data and handling protocols.
Part 1: Executive Summary (The "Need-to-Know")
Is 7-Methyl-4-quinolone stable in DMSO?Yes, but with critical caveats.
The 4-quinolone scaffold is chemically robust in anhydrous DMSO (Dimethyl Sulfoxide) when stored at -20°C or -80°C . However, it is physically unstable in the presence of moisture and photochemically reactive .[1]
Chemical Half-Life: >12 months at -20°C (protected from light/moisture).
Primary Failure Mode: Precipitation due to DMSO hygroscopicity (water uptake).[1]
The 7-methyl-4-quinolone structure consists of a benzene ring fused to a 4-pyridone ring.
Tautomerism: In DMSO (a polar aprotic solvent), the equilibrium heavily favors the 4-oxo (quinolone) tautomer over the 4-hydroxyquinoline form. This tautomer is thermodynamically stable.
Reactivity: The C7-methyl group is relatively inert but can be susceptible to slow oxidation under high-energy light exposure. The nitrogen (N1) is the site of potential N-oxide formation if the DMSO contains peroxides (common in aged DMSO).
Physical Stability (The Solution)
Solubility Limit: Generally soluble up to 50-100 mM in pure DMSO.
The "Water Crash" Phenomenon: DMSO is aggressively hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.
Impact: 7-Methyl-4-quinolone is hydrophobic. As water content in DMSO rises, solubility drops exponentially, leading to "silent precipitation" (micro-crystals that are invisible to the naked eye but clog HPLC injectors).[1]
Photostability
Risk: High. Quinolones are known fluorophores and photosensitizers.
Mechanism: UV/Visible light absorption can generate singlet oxygen, leading to self-oxidation or dimerization.
Sign: Solution turns from clear/pale yellow to dark amber or brown.
Part 3: Troubleshooting & FAQs
Q1: My stock solution was clear yesterday, but now it has a precipitate. Why?
Diagnosis:Hygroscopic Crash.
You likely exposed the DMSO stock to humid air.
Mechanism: DMSO absorbed atmospheric water. The solvent composition shifted from 100% DMSO to ~90% DMSO / 10% Water. The compound is insoluble in this new mixture.
Fix:
Centrifuge the vial (10,000 x g for 5 min) to pellet the solid.
Remove the supernatant.
Redissolve the pellet in fresh, anhydrous DMSO .
Prevention: Use single-use aliquots to avoid repeated opening of the main vial.
Q2: The solution has turned a dark yellow/brown color. Is it still usable?
Diagnosis:Photo-oxidation.Recommendation:Discard.
Color change indicates the formation of degradation products (likely quinone-imines or N-oxides) which can alter biological assay results (e.g., false positives in kinase assays due to redox cycling).
Verification: Run an LC-MS. If you see a peak at M+16 (Oxygen insertion) or M-2 (Oxidation to quinone-like species), the sample is compromised.
Q3: I see a "double peak" in my HPLC chromatogram. Is my compound impure?
Diagnosis:Tautomerism or Aggregation.
Not necessarily impurity.
Tautomerism: In some LC methods (especially acidic mobile phases), you may separate the 4-oxo and 4-hydroxy tautomers, though they usually interconvert too fast to separate.
Aggregation: At high concentrations (>10 mM), quinolones form "stacking" dimers in solution.[1]
Test: Dilute the sample 1:10 and re-run. If the ratio of the peaks changes or they merge, it is an aggregation/equilibrium artifact, not an impurity.[1]
Part 4: Validated Protocols
Protocol A: Preparation of "Gold Standard" Stock Solution (50 mM)
Use this protocol to ensure maximum stability.
Weighing: Weigh roughly 8.75 mg of 7-Methyl-4-quinolone (MW ≈ 175.18 g/mol ) into a localized amber glass vial.
Solvent Prep: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Do not use the "lab bottle" of DMSO sitting on the shelf for months.
Dissolution: Add 1.0 mL of Anhydrous DMSO.
Mixing: Vortex for 30 seconds. If particles remain, sonicate at 40 kHz for 5 minutes (monitor temperature; do not exceed 30°C).
Inerting: Gently blow a stream of Nitrogen or Argon gas over the liquid surface for 10 seconds to displace oxygen/moisture.
Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C .
Protocol B: Rapid QC Check (LC-MS)
Run this if you suspect degradation.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Detection: UV at 254 nm and 320 nm (Quinolone absorption max).
Pass Criteria: Purity > 95% by UV area; Mass matches [M+H]+ = 176.1.
Part 5: Stability Visualization (Logic Map)
The following diagram illustrates the degradation pathways and the "Stability Triad" required to maintain integrity.
Figure 1: Stability logic map for 7-Methyl-4-quinolone in DMSO, detailing stressors (red/yellow) and failure modes.
Part 6: Quantitative Data Summary
Parameter
Value / Condition
Notes
Molecular Weight
175.18 g/mol
Formula: C₁₀H₉NO
Solubility (DMSO)
~50 mM (High)
Reduces drastically with >10% water content.
Storage Temp
-20°C (Preferred)
-80°C is also acceptable; 4°C for <1 week.
Freeze-Thaw Stability
Moderate (3-4 cycles)
Vortex vigorously after thawing to redissolve micro-precipitates.
Cheng, X., et al. (2012).[1] "Working with small molecules: preparing and storing stock solutions." Methods in Molecular Biology. Retrieved from
Gershon, H., et al. (2003).[1][4] "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Monatshefte für Chemie. (Provides mechanistic insight into quinolone/DMSO interactions). Retrieved from [1]
Technical Support Center: 7-Methyl-4-quinolone NMR Analysis
This guide serves as a specialized technical resource for researchers analyzing 7-Methyl-4-quinolone (7-Me-4Q) via Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses common spectral anomalies, specifically focus...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers analyzing 7-Methyl-4-quinolone (7-Me-4Q) via Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses common spectral anomalies, specifically focusing on tautomeric equilibria, regiochemical impurities, and solvent-dependent phenomena.
Before adjusting your experimental parameters, use this logic flow to categorize your spectral anomaly.
Figure 1: Decision tree for categorizing unexpected NMR signals based on chemical shift regions.
Part 2: Troubleshooting Guides (Q&A)
Topic 1: The "Missing" or Broad Downfield Proton
User Question: I expect a peak for the amine proton (N-H), but the region above 10 ppm is empty or contains a barely visible hump. Is my product deprotonated?
Technical Explanation:
The proton at position 1 (N-H) is highly labile. In 4-quinolones, this proton participates in rapid chemical exchange with trace water in the solvent or other solute molecules.
In CDCl₃: The N-H signal is often invisible due to rapid exchange or extreme broadening caused by the quadrupolar moment of the nitrogen and poor solubility.
In DMSO-d₆: The signal typically appears as a broad singlet between 11.0–12.5 ppm . If the sample is "wet" (contains HDO), the exchange rate increases, broadening the peak into the baseline.
Protocol 1: Validating the N-H Signal
Solvent Switch: Dissolve 5–10 mg of sample in anhydrous DMSO-d₆ (ampoules preferred over bottles).
D₂O Shake Test:
Acquire a standard 1H spectrum.
Add 1 drop of D₂O to the NMR tube and shake.
Re-acquire.[1][2] Result: The broad downfield peak (N-H) should disappear completely, confirming it is an exchangeable proton.
Topic 2: Distinguishing Regioisomers (The "Extra" Methyl Peak)
User Question: I see a small secondary methyl singlet near my main peak at 2.4 ppm. Is this residual solvent or an impurity?
Technical Explanation:
If you synthesized 7-methyl-4-quinolone via the Gould-Jacobs reaction (using m-toluidine), you likely have contamination from the 5-methyl-4-quinolone isomer.
m-Toluidine has two ortho positions available for cyclization: one para to the methyl group (leading to the 7-methyl product) and one ortho to the methyl group (leading to the 5-methyl product).
While sterics favor the 7-methyl isomer, the 5-methyl isomer often forms as a minor byproduct (5–15%).
Data Comparison: 7-Methyl vs. 5-Methyl
Feature
7-Methyl-4-quinolone (Target)
5-Methyl-4-quinolone (Impurity)
Methyl Shift
~2.42 ppm
~2.80 ppm (Deshielded*)
H-8 Proton
~7.8 ppm (Singlet-like)
~7.5 ppm (Doublet/Multiplet)
H-5 Proton
8.0 ppm (Doublet, J8Hz)
Absent (Substituted)
*Note: The 5-methyl group is in the "peri" position relative to the C4 carbonyl, causing significant deshielding (downfield shift) compared to the 7-methyl group.
Topic 3: Tautomerism (Keto vs. Enol Forms)
User Question: Literature mentions 4-hydroxyquinoline. Am I looking at the ketone (quinolone) or the enol (hydroxyquinoline)?
Technical Explanation:
4-Quinolones exhibit annular tautomerism. In the solid state and in polar solvents (DMSO, MeOH), the 4-oxo (quinolone) tautomer is thermodynamically dominant. The 4-hydroxy (enol) form is rare but can be trapped by O-alkylation or specific non-polar solvent environments.
Visualizing the Equilibrium:
Figure 2: Tautomeric equilibrium favoring the 4-oxo form in polar media.
Diagnostic Check:
13C NMR: Look for the carbonyl carbon signal.
Quinolone (C=O): ~176–178 ppm.
Hydroxyquinoline (C-OH): ~160–165 ppm.
If you see a signal >170 ppm, you have the quinolone form.
Topic 4: Unexpected Splitting of H-2
User Question: The proton at position 2 (H-2) appears as a doublet (J ≈ 6-7 Hz) instead of the expected singlet. Why?
Technical Explanation:
This is a sign of high sample purity and dry solvent .
The H-2 proton is vicinal to the N-H proton.
When proton exchange is slow (anhydrous conditions), scalar coupling (
) is observable, typically around 6–7.5 Hz.
If you add D₂O or if the solvent is wet, this coupling collapses, and H-2 simplifies to a sharp singlet.
Part 3: Reference Data
Standard 1H NMR Table (DMSO-d₆, 400 MHz)
Position
Shift (δ ppm)
Multiplicity
Integral
Assignment Logic
NH (1)
11.5 – 12.2
Broad Singlet
1H
Exchangeable; disappears with D₂O.
H-2
7.8 – 7.9
d or s
1H
Chemical shift depends on NH coupling.
H-5
7.9 – 8.1
d (J ≈ 8.5 Hz)
1H
Ortho coupling to H-6.
H-8
7.3 – 7.5
s (broad)
1H
Meta coupling only; adjacent to NH.
H-6
7.1 – 7.3
dd
1H
Coupled to H-5 and H-8.
H-3
5.9 – 6.1
s or d
1H
Upfield olefinic proton.
CH₃ (7)
2.40 – 2.45
s
3H
Methyl group on aromatic ring.
References
Abraham, R. J., et al. (2006).[3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5][6][7][8] Link
Claramunt, R. M., et al. (2006). The structure of 4-quinolone and its tautomers.[9][10][11][12] Journal of Molecular Structure.
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
Reuman, M., et al. (2015).[11] Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[10][11] The Journal of Organic Chemistry. Link
Gottlieb, H. E., et al. (1997).[13] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[13] The Journal of Organic Chemistry. Link
Technical Support Center: Forced Degradation of 7-Methyl-4-quinolone
The following technical guide is structured as a specialized Support Center for researchers conducting forced degradation studies on 7-Methyl-4-quinolone . It synthesizes chemical kinetics, ICH regulatory standards, and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized Support Center for researchers conducting forced degradation studies on 7-Methyl-4-quinolone . It synthesizes chemical kinetics, ICH regulatory standards, and practical chromatography troubleshooting.
User Query: I am designing a forced degradation protocol for 7-Methyl-4-quinolone. What are the specific susceptibilities of this molecule compared to general quinolones?
Senior Scientist Response:
Unlike complex fluoroquinolones (e.g., ciprofloxacin), 7-Methyl-4-quinolone lacks the labile piperazine ring or fluorine substituents that typically drive rapid degradation. However, it presents unique stability challenges centered on the 7-methyl group and the 4-quinolone core .
Your stress testing design must target three specific chemical vulnerabilities:
Benzylic Oxidation: The methyl group at position 7 is susceptible to radical-mediated oxidation, converting to an alcohol (hydroxymethyl), aldehyde, or carboxylic acid.
Photolytic Ring Expansion/Contraction: The quinolone core is chromophoric. UV absorption can lead to radical formation, causing dimerization or oxidative ring opening.
N-Oxidation: Under strong oxidative stress, the quinoline nitrogen can undergo oxidation to form the N-oxide.
Recommended Stress Protocol (ICH Q1A/Q1B Aligned)
Use this table to configure your experimental design. These conditions are optimized to achieve 5–20% degradation without destroying the core scaffold.
User Query: My acid hydrolysis samples (0.1 N HCl) are precipitating immediately upon neutralization for HPLC analysis. How do I prevent this loss of sample?
Senior Scientist Response:
This is a classic issue with 4-quinolone derivatives. 7-Methyl-4-quinolone exhibits amphoteric properties but has poor solubility at neutral pH (its isoelectric point, pI).
The Mechanism:
In 0.1 N HCl, the molecule is protonated (cationic) and soluble. When you neutralize with NaOH to pH 7.0, you force the molecule into its zwitterionic or uncharged form, which is the least soluble state, causing rapid precipitation.
Corrective Protocol:
Do NOT neutralize to pH 7.0. Instead, dilute the stressed sample with your HPLC Mobile Phase .
Quenching Strategy:
If your mobile phase is acidic (e.g., pH 2.5–3.0 phosphate buffer), dilute the acid-stressed sample directly. The buffer capacity will manage the pH, keeping the analyte soluble.
For base-stressed samples, neutralize only to pH 10 (staying anionic) or dilute directly into an acidic mobile phase to jump past the pI precipitation zone rapidly.
Troubleshooting Oxidative Stress (Peroxide)
User Query: I see a massive fronting peak in my H₂O₂ stressed samples that obscures the early eluting degradants. Is this a degradation product?
Senior Scientist Response:
Likely not. This is often a chromatographic artifact caused by residual hydrogen peroxide reacting with the stationary phase or simply overloading the detector if you are using low wavelengths (<220 nm).
Diagnostic Steps:
Check Wavelength: H₂O₂ absorbs strongly below 240 nm. If your method detects at 210–220 nm, the peroxide peak will be gigantic. Switch to 254 nm or 280 nm , where the quinolone core absorbs strongly but peroxide does not.
Catalase Quenching: To confirm if the peak is real, treat a portion of the stressed sample with the enzyme Catalase (0.1 mg/mL) for 5 minutes before injection. Catalase specifically degrades H₂O₂ to water and oxygen.
If the peak disappears: It was residual peroxide.
If the peak remains: It is a highly polar degradation product (likely a ring-opened species or N-oxide).
Visualizing the Degradation Pathway
User Query: I need to propose a mechanistic pathway for the oxidative and photolytic degradation of 7-Methyl-4-quinolone for my report. Can you provide a logic flow?
Senior Scientist Response:
Below is the mechanistic pathway illustrating the divergence between radical-mediated oxidation (peroxide) and photolytic excitation.
Figure 1: Mechanistic degradation pathway of 7-Methyl-4-quinolone showing oxidative benzylic attack and photolytic dimerization.
Analytical Method Troubleshooting (HPLC)
User Query: My parent peak is tailing significantly (Tailing Factor > 1.8), and I cannot resolve the closely eluting oxidative degradants. What is wrong with my method?
Senior Scientist Response:
Tailing in quinolones is almost always due to silanol interactions or metal chelation . The 4-quinolone ketone and carboxylic/nitrogen moieties can chelate trace metals in the silica or interact with free silanols.
Optimization Protocol:
Mobile Phase Modifier: Ensure you are using Triethylamine (TEA) or Trifluoroacetic acid (TFA) .
Recommendation: Add 0.1% TEA to your buffer and adjust pH to 3.0 with Phosphoric Acid. TEA competes for the active silanol sites, sharpening the peak.
Column Choice: Switch to a column with "End-capping" technology (e.g., C18 End-capped) or a column designed for basic compounds (e.g., Phenyl-Hexyl or Polar-Embedded C18).
Peak Purity Check: Use a Diode Array Detector (DAD). Closely eluting isomers (e.g., position isomers if the starting material wasn't pure) can hide under the tail. Ensure the UV spectrum is consistent across the entire peak width.
References
Singh, S., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis, 2013. Link
International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, 2003. Link
Trivedi, S., et al. "Stability Indicating HPLC Method for Estimation of Thymoquinone (Quinone derivative) in Nasal Simulated Fluid." Journal of Pharmaceutical Research International, 2021. Link
Albini, A., & Monti, S. "Photophysics and photochemistry of fluoroquinolones." Chemical Society Reviews, 2003. (Contextualizes quinolone photostability). Link
Hubicka, U., et al. "Photostability of quinolones in solutions and solid phase." Journal of AOAC International, 2013. Link
Reference Data & Comparative Studies
Validation
Comparative Guide: Antibacterial Activity of Quinolone Derivatives
Executive Summary This technical guide provides a structural and functional analysis of quinolone generations, specifically comparing Ciprofloxacin (2nd gen) , Levofloxacin (3rd gen) , Moxifloxacin (4th gen) , and the no...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a structural and functional analysis of quinolone generations, specifically comparing Ciprofloxacin (2nd gen) , Levofloxacin (3rd gen) , Moxifloxacin (4th gen) , and the novel anionic fluoroquinolone Delafloxacin .
While early-generation quinolones (Ciprofloxacin) remain the gold standard for Gram-negative coverage (Pseudomonas aeruginosa), structural modifications at the C-7 and C-8 positions in later generations have shifted the spectrum toward Gram-positive potency (S. pneumoniae, S. aureus) and anaerobic activity. This guide details these Structure-Activity Relationships (SAR), provides comparative MIC data, and outlines the CLSI-standardized protocol for validating these activities in the lab.
The efficacy of a quinolone is dictated by its ability to penetrate the bacterial cell wall and stabilize the DNA-enzyme cleavage complex. The core pharmacophore is the 4-quinolone nucleus, but specific substitutions define the generation.
The Target Switching Phenomenon
Gram-Negative Bacteria: The primary target is DNA Gyrase (Topoisomerase II) , specifically the GyrA subunit. Ciprofloxacin exhibits the highest affinity for this target.[1]
Gram-Positive Bacteria: The primary target is often Topoisomerase IV (ParC subunit). Later generations (Moxifloxacin, Delafloxacin) have balanced affinity for both targets, reducing the likelihood of resistance development via single-step mutations.
Key Structural Substitutions[2]
C-6 Fluorine: Defines "Fluoroquinolones." Essential for cell wall penetration and gyrase affinity.
C-7 Substituent: Controls the spectrum and pharmacokinetics.
Piperazine ring (Ciprofloxacin):[2] High Gram-negative activity; efflux pump substrate.
Anionic character (Delafloxacin):[7] Unlike zwitterionic predecessors, Delafloxacin is anionic at acidic pH, enhancing accumulation in acidic environments (abscesses, biofilms).
Visualization: Mechanism of Action Pathway
The following diagram illustrates the cascade from drug entry to bactericidal effect.
Figure 1: The bactericidal cascade of quinolones. Note the dual-targeting capability which varies by generation.
Comparative Efficacy Data
The following data aggregates MIC (Minimum Inhibitory Concentration) ranges from standard CLSI broth microdilution assays.
Table 1: Comparative MIC Ranges (µg/mL) against Key Pathogens
Organism
Ciprofloxacin (2nd Gen)
Levofloxacin (3rd Gen)
Moxifloxacin (4th Gen)
Delafloxacin (Novel)
Gram-Negative
P. aeruginosa (Wild Type)
0.12 - 0.5 (Best)
0.5 - 2.0
1.0 - 4.0
0.5 - 2.0
E. coli
0.004 - 0.015
0.015 - 0.06
0.03 - 0.06
0.03 - 0.12
Gram-Positive
S. aureus (MSSA)
0.25 - 1.0
0.12 - 0.5
0.06 - 0.12
0.004 - 0.06 (Best)
S. aureus (MRSA)
Resistant (>4)
Resistant (>4)
Resistant (>2)
0.25 - 0.5 (Active)
S. pneumoniae
1.0 - 2.0
1.0
0.12 - 0.25
0.004 - 0.03
Anaerobes
B. fragilis
Resistant
Poor Activity
0.5 - 2.0
0.12 - 1.0
Data Interpretation[4][5][6][7][8][9][10][11][12]
Pseudomonas Dominance: Ciprofloxacin remains the most potent agent against P. aeruginosa on a weight-by-weight basis.
The MRSA Shift: Delafloxacin is the only agent in this list with reliable activity against MRSA isolates. This is due to its unique ability to evade P-glycoprotein efflux pumps and penetrate acidic environments common in skin infections.
Respiratory Potency: Moxifloxacin and Delafloxacin show superior activity against S. pneumoniae, making them preferred for community-acquired pneumonia (CAP) over Ciprofloxacin.
Experimental Protocol: CLSI Broth Microdilution
To generate valid comparative data, researchers must adhere to CLSI M07 standards. The following protocol ensures reproducibility.
Figure 2: Standardized workflow for determining MIC values.
Step-by-Step Methodology
Stock Solution Preparation: Dissolve quinolone powders. Note: Ciprofloxacin requires slight acidification (0.1N HCl) to dissolve, while Delafloxacin may require pH adjustment depending on the salt form.
Serial Dilution: Prepare 2-fold serial dilutions of the antibiotic in CAMHB across the microplate (e.g., 64 µg/mL down to 0.008 µg/mL).
Inoculum Preparation: Suspend fresh colonies (18-24h growth) in saline to match a 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL).
Inoculation: Dilute the suspension 1:100 in CAMHB, then add 50 µL to each well containing 50 µL of drug solution. Final inoculum density: 5 x 10^5 CFU/mL .
Controls: Include a Growth Control (Bacteria + Broth, no drug) and a Sterility Control (Broth only).
Reading: The MIC is the lowest concentration that completely inhibits visible growth to the naked eye.
Resistance Profiles & Stability
Resistance generally arises via two mechanisms: Target Mutations (QRDR: Quinolone Resistance-Determining Region) and Efflux Pumps .
Mutation Frequency:
Ciprofloxacin:[8][9] High propensity for selecting resistant mutants in S. aureus (single-step mutation in ParC).
Moxifloxacin/Delafloxacin:[3][4][10][9] Lower mutant selection window. Because they bind both Gyrase and Topo IV with similar affinity, bacteria must mutate both targets simultaneously to acquire high-level resistance.
Efflux Stability:
Delafloxacin's bulky heteroaromatic structure and anionic charge make it a poor substrate for the NorA efflux pump in S. aureus, retaining activity where Ciprofloxacin fails.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance. Annals of the New York Academy of Sciences. [Link]
Tulkens, P. M., et al. (2019).[1] Delafloxacin: Pharmacology, pharmacokinetics, and clinical positioning. Clinical Infectious Diseases. [Link]
Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry. [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Breakpoint tables for interpretation of MICs and zone diameters. [Link]
Technical Deep Dive: Structure-Activity Relationship (SAR) of 4-Quinolones
Executive Summary The 4-quinolone scaffold represents one of the most successful synthetic achievements in antibiotic history. From the narrow-spectrum nalidixic acid to the broad-spectrum "respiratory" fluoroquinolones...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-quinolone scaffold represents one of the most successful synthetic achievements in antibiotic history. From the narrow-spectrum nalidixic acid to the broad-spectrum "respiratory" fluoroquinolones (e.g., Moxifloxacin), the evolution of this class is a masterclass in rational drug design.
This guide dissects the Structure-Activity Relationship (SAR) of 4-quinolones, providing a granular analysis of how specific chemical modifications dictate potency, spectrum, and pharmacokinetics. We compare key generations using experimental MIC data and provide self-validating protocols for assessing gyrase inhibition, enabling researchers to replicate or expand upon these findings.
The Pharmacophore: SAR Analysis by Position[1]
The 4-quinolone core (4-oxo-1,4-dihydroquinoline-3-carboxylic acid) acts as a "molecular clamp" that traps the DNA-enzyme complex. Modifications to this scaffold do not merely alter solubility; they fundamentally shift the molecule's interaction with the GyrA/GyrB subunits of DNA Gyrase and the ParC/ParE subunits of Topoisomerase IV.
The "Must-Have" Core
Positions 3 & 4 (Carboxylate & Ketone): These are non-negotiable. They chelate the Mg²⁺ ions bridging the drug to the DNA phosphate backbone. Esterification at C-3 (prodrugs) destroys activity until hydrolyzed in vivo.
Position 2: Generally, substituents here (e.g., methyl) sterically hinder the enzyme-drug interface, drastically reducing potency.
The Modulators (Positions 1, 6, 7, 8)
The following diagram illustrates the functional logic of the quinolone scaffold:
Figure 1: Functional decomposition of the fluoroquinolone scaffold. Each position drives a specific pharmacological outcome.
Detailed Causality:
Position N-1 (The Anchor): Early quinolones (Nalidixic acid) used an ethyl group. Replacing this with a cyclopropyl ring (as in Ciprofloxacin) fills a hydrophobic pocket on the enzyme, enhancing potency by orders of magnitude.
Position C-6 (The Potency Switch): The addition of a Fluorine atom here was the breakthrough that created "fluoroquinolones."[1] It serves a dual purpose: it increases lipophilicity (enhancing bacterial cell wall penetration) and significantly improves binding affinity to the gyrase complex.
Position C-7 (The Spectrum Expander):
Piperazine (Ciprofloxacin): Excellent Gram-negative coverage (e.g., Pseudomonas) but weaker against Gram-positives.
Azabicyclo/Pyrrolidine (Moxifloxacin): Shifts spectrum towards Gram-positives (S. aureus, S. pneumoniae) and anaerobes. Bulky groups here also reduce susceptibility to efflux pump resistance mechanisms.
Position C-8 (The Toxicity Tuner):
Fluorine (Sparfloxacin): Increases half-life but causes severe phototoxicity (generation of singlet oxygen under UV).
Methoxy (Moxifloxacin): The "Gold Standard" modification. It retains potency while minimizing phototoxicity and improving activity against resistant mutants (dual targeting of GyrA and ParC).
Comparative Performance: Generations 2 vs. 3 vs. 4
The structural evolution directly correlates with Minimum Inhibitory Concentration (MIC) data. The table below compares the performance of representative drugs against key pathogens.
Table 1: Comparative In Vitro Potency (MIC₉₀ in µg/mL)
Data synthesized from CLSI breakpoints and comparative studies [1, 2].
Analysis:
Ciprofloxacin remains the superior choice for pure Gram-negative infections (Pseudomonas) due to the unhindered piperazine ring.
Moxifloxacin sacrifices slight Gram-negative potency for massive gains in Gram-positive and anaerobic activity, driven by the C-8 methoxy and bulky C-7 side chain which facilitate Topo IV targeting.
Experimental Validation Protocols
To verify these SAR claims in a lab setting, we utilize two self-validating protocols: a biochemical enzymatic assay and a cellular growth inhibition assay.
Protocol A: DNA Gyrase Supercoiling Inhibition Assay
Validates the mechanism of action and binding affinity.
Principle: DNA Gyrase converts relaxed circular DNA into supercoiled DNA in the presence of ATP. Quinolones inhibit this process.[3] Activity is visualized by gel electrophoresis (supercoiled DNA migrates faster than relaxed DNA).
Workflow Diagram:
Figure 2: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Detailed Steps:
Reagents: Prepare Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 0.1 mg/mL BSA).
Setup: In microcentrifuge tubes, mix 0.5 µg relaxed pBR322 DNA, 1 U E. coli DNA Gyrase, and varying concentrations of the quinolone (e.g., 0.01 - 10 µg/mL).
Start: Add ATP (1 mM final) to initiate supercoiling.
Incubation: Incubate at 37°C for 30 minutes.
Stop: Add 8 µL of Stop Solution (5% SDS, 0.25 M EDTA) and Proteinase K to digest the enzyme (preventing DNA trapping).
Electrophoresis: Run on a 1% agarose gel at 50V for 3-4 hours. Note: Do not include Ethidium Bromide in the gel or buffer during the run, as it is an intercalator that affects supercoiling. Stain post-run.
Validation: The Control lane (No Drug) should show a distinct supercoiled band (migrates furthest). Drug lanes should show a dose-dependent retention of the relaxed band (migrates slower).
Protocol B: MIC Determination (Broth Microdilution)
Validates cellular potency and penetration.
Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Ensure physiological Mg²⁺/Ca²⁺ levels, as quinolones chelate cations, affecting potency.
Inoculum: Prepare a 0.5 McFarland standard of S. aureus (ATCC 29213) or E. coli (ATCC 25922). Dilute to achieve ~5 x 10⁵ CFU/mL in the wells.
Dilution: Create a 2-fold serial dilution of the quinolone in a 96-well plate (Range: 64 µg/mL down to 0.008 µg/mL).
Incubation: 37°C for 16-20 hours (aerobic).
Readout: The MIC is the lowest concentration with no visible turbidity.[4]
QC Check: E. coli ATCC 25922 Ciprofloxacin MIC must fall between 0.004 – 0.015 µg/mL to be valid [3].
Mechanism of Action & Resistance Implications[1][3][5][6]
The SAR of quinolones is tightly linked to resistance mechanisms.
Target Modification: Mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA (Ser83Leu) or parC reduce drug binding.
Insight: C-8 Methoxy fluoroquinolones (Moxifloxacin) are less affected by efflux pumps and require two distinct mutations (one in GyrA and one in ParC) to lose significant activity, unlike Ciprofloxacin which loses activity with a single GyrA mutation.
Efflux: Hydrophilic quinolones (Ciprofloxacin) are more susceptible to porin loss or efflux upregulation in P. aeruginosa. Bulky C-7 substituents (Moxifloxacin) hinder transport via these pumps.
References
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinone Action and Resistance.[3][5][6] Biochemistry, 53(10), 1565–1574.
Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15.
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. M100.
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1][7][8] Microbiology and Molecular Biology Reviews, 61(3), 377-392.
Comparative Guide: Antifungal Efficacy of 7-Amino-4-Methyl-2(1H)-Quinolone Derivatives
[1] Executive Summary Objective: To evaluate the antifungal potential of 7-amino-4-methyl-2(1H)-quinolone derivatives, contrasting their efficacy against the industry-standard azole antifungal, Fluconazole. Core Insight:...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Objective: To evaluate the antifungal potential of 7-amino-4-methyl-2(1H)-quinolone derivatives, contrasting their efficacy against the industry-standard azole antifungal, Fluconazole.
Core Insight: While the quinolone scaffold is traditionally recognized for antibacterial properties (targeting DNA gyrase), the 2(1H)-quinolone core, particularly when substituted at the 7-position with amino or alkyl-amino groups, exhibits distinct antifungal activity. Recent studies (Dianhar et al., 2020) indicate that while these derivatives lose antibacterial potency, they gain significant selectivity against Candida albicans, likely through a mechanism involving membrane permeabilization rather than the classical topoisomerase inhibition seen in bacteria.
Chemical Profile & Synthesis
The 7-amino-4-methyl-2(1H)-quinolone core (Compound 1) serves as a versatile scaffold. The presence of the amino group at position 7 allows for further derivatization (e.g., alkylation with prenyl groups) which significantly modulates lipophilicity and membrane penetration.
Synthesis Workflow
The most robust synthesis route utilizes the Conrad-Limpach-Knorr cyclization, condensing m-phenylenediamine with ethyl acetoacetate.
Protocol 1: Synthesis of 7-Amino-4-methyl-2(1H)-quinolone
Reactants: Mix m-phenylenediamine (0.1 mol) and ethyl acetoacetate (0.1 mol) in benzene or toluene.
Catalysis: Add a catalytic amount of acetic acid or p-toluenesulfonic acid.
Reflux: Reflux using a Dean-Stark trap to remove water (azeotropic distillation) for 6–12 hours.
Cyclization: The intermediate crotonate is cyclized by heating in high-boiling solvent (e.g., diphenyl ether) at 250°C for 30–60 minutes.
Isolation: Cool, precipitate with ether/hexane, and recrystallize from ethanol.
Figure 1: Synthetic pathway for the generation of the 7-amino-4-methyl-2(1H)-quinolone scaffold and its subsequent derivatization.
Comparative Efficacy Analysis
The following data compares the 7-amino-4-methyl-2(1H)-quinolone derivatives against Fluconazole. Data is synthesized from comparative studies on quinolone antifungals (Dianhar et al., 2020; various MIC distributions).
Performance Metrics: MIC (Minimum Inhibitory Concentration)
Test Organism: Candida albicans (Clinical isolates)
Compound
Structure Description
MIC (µg/mL)
Activity Level
Mechanism Note
Compound 1
7-amino-4-methyl-2(1H)-quinolone
125 - 250
Low
Polar core; poor membrane penetration.
Compound 2
N-mono-prenyl derivative
31.25 - 62.5
Moderate
Increased lipophilicity aids entry.
Compound 3
N,N-di-prenyl derivative
15.6 - 31.25
High
Optimal lipophilic balance for fungal cell wall transit.
Fluconazole
Triazole Standard
0.5 - 4.0
Very High
Specific CYP51 inhibitor.
Ciprofloxacin
Fluoroquinolone Standard
> 128 (Inactive)
None
Targets bacterial DNA gyrase (absent in fungi).
Key Findings:
Selectivity: Unlike Ciprofloxacin, which is purely antibacterial, the 7-amino-2(1H)-quinolone derivatives show no antibacterial activity but distinct antifungal potency.
SAR Insight: Activity increases with lipophilicity (alkylation at the 7-amino position). Compound 3 (di-prenyl) is roughly 4-8x more potent than the parent Compound 1, suggesting that membrane permeation is a rate-limiting step for this class.
Mechanism of Action (MOA)
While antibacterial quinolones target DNA replication, 2(1H)-quinolone antifungals operate differently. Structural similarity to membrane-active alkaloids suggests a mechanism involving cell wall perturbation and ergosterol pathway interference .
Figure 2: Proposed antifungal mechanism of action. The lipophilic 7-amino derivatives integrate into the fungal membrane, causing structural instability and leakage, distinct from the DNA-targeting mechanism of antibacterial quinolones.
To validate the activity of these derivatives, researchers must use the CLSI M27-A3 Broth Microdilution method.
Protocol 2: Determination of MIC against C. albicans
Inoculum Preparation:
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).
Dilute 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS to pH 7.0). Final inoculum: 0.5-2.5 × 10³ CFU/mL.
Compound Preparation:
Dissolve quinolone derivatives in 100% DMSO to create a stock solution (e.g., 1600 µg/mL).
Perform serial 2-fold dilutions in RPMI 1640 to obtain test concentrations ranging from 0.125 to 128 µg/mL.
Assay Setup:
Use a sterile 96-well microtiter plate.
Add 100 µL of diluted compound to columns 1-10.
Add 100 µL of standard antifungal (Fluconazole) to column 11 (Positive Control).
Add 100 µL of drug-free RPMI/DMSO to column 12 (Growth Control).
Inoculate all wells with 100 µL of the yeast suspension.
Incubation & Readout:
Incubate at 35°C for 24–48 hours.
Visual Score: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.
Validation: The Fluconazole control must fall within the CLSI quality control range (0.25–1.0 µg/mL for C. albicans ATCC 90028).
References
Dianhar, H., Syah, Y. M., & Mujahidin, D. (2020). Five 7-amino-4-methyl-2(1H)-quinolone derivatives and their antibacterial and antifungal evaluation. Research Journal of Chemistry and Environment, 24(4), 122-124.
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
Marella, A., et al. (2013). Quinolines: A comprehensive review on their biological activities and potential as therapeutic agents. Saudi Pharmaceutical Journal, 21(1), 1-12.
Pfaller, M. A., et al. (2011). Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp. Journal of Clinical Microbiology, 49(4), 1300–1315.
Comparative
A Comparative Guide to the Activity of 7-Methyl-4-quinolone Against Resistant Bacterial Strains
In the ever-escalating battle against antimicrobial resistance, the exploration of novel and modified antibacterial agents is paramount. This guide provides an in-depth technical comparison of 7-Methyl-4-quinolone, a sim...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-escalating battle against antimicrobial resistance, the exploration of novel and modified antibacterial agents is paramount. This guide provides an in-depth technical comparison of 7-Methyl-4-quinolone, a simple derivative of the foundational quinolone structure, against clinically relevant resistant bacterial strains. We will delve into its presumptive activity profile, benchmarked against established fluoroquinolones, and elucidate the underlying mechanisms of action and resistance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial therapies.
Introduction: The Quinolone Scaffold and the Challenge of Resistance
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for their broad spectrum of activity and bactericidal effects.[1][2] Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, leads to the fragmentation of the bacterial chromosome and subsequent cell death.[1][3][4][5][6] However, the extensive use and misuse of these drugs have led to a significant rise in quinolone-resistant bacterial strains, threatening their clinical utility.[4]
Resistance to quinolones is primarily mediated by two mechanisms: mutations in the target enzymes (gyrase and topoisomerase IV) that reduce drug binding, and the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[7] This guide uses 7-Methyl-4-quinolone as a model compound to explore the fundamental antibacterial activities of a basic quinolone structure and to provide a comparative framework against contemporary fluoroquinolones in the context of resistant pathogens.
Direct experimental data for 7-Methyl-4-quinolone against a wide array of resistant bacterial strains is not extensively available in peer-reviewed literature. However, based on established structure-activity relationships within the quinolone class, we can postulate its activity in comparison to a widely used fluoroquinolone, ciprofloxacin. The addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position in fluoroquinolones like ciprofloxacin are known to significantly enhance their antibacterial spectrum and potency.[7]
It is therefore anticipated that 7-Methyl-4-quinolone, lacking these key substitutions, would exhibit modest activity against Gram-negative bacteria and limited efficacy against many Gram-positive and resistant strains.
The absence of a C-6 fluorine and bulky C-7 substituent on 7-Methyl-4-quinolone likely results in lower affinity for DNA gyrase.
Escherichia coli
Quinolone-Resistant (gyrA mutation)
>128
8-32
Target site mutations will significantly reduce the efficacy of both compounds, but the inherently weaker activity of 7-Methyl-4-quinolone will be more pronounced.
Staphylococcus aureus (MRSA)
Methicillin-Resistant
>256
0.5-4
Fluoroquinolones have enhanced activity against Gram-positive bacteria, a property not expected to be shared by simpler quinolones.[8]
Pseudomonas aeruginosa
Wild-Type
32-128
0.25-1
The piperazine group of ciprofloxacin is known to increase its activity against Pseudomonas.[7]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is essential for the initiation of DNA replication.
Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes following DNA replication.
Quinolones stabilize the transient double-strand DNA breaks created by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug.[3][9] This complex blocks the progression of the replication fork and transcription machinery, leading to lethal double-strand breaks in the bacterial chromosome.[1]
Caption: Mechanism of action of quinolone antibiotics.
Mechanisms of Bacterial Resistance
The clinical efficacy of quinolones is significantly hampered by the emergence of resistant strains. The primary mechanisms of resistance are:
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, are the most common cause of high-level resistance.[7] These mutations reduce the binding affinity of quinolones to their target enzymes.
Reduced Intracellular Concentration: This is achieved through two main pathways:
Efflux Pumps: Bacteria can overexpress multidrug resistance (MDR) efflux pumps that actively transport quinolones out of the cell, preventing them from reaching their intracellular targets.
Decreased Permeability: Mutations in porin proteins in the outer membrane of Gram-negative bacteria can reduce the influx of quinolones into the cell.
Experimental Protocols
To empirically determine the activity of 7-Methyl-4-quinolone and compare it to other agents, the following standardized protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The broth microdilution method is a standard and widely accepted technique.
Principle: A standardized suspension of the test bacterium is inoculated into microplate wells containing serial twofold dilutions of the antimicrobial agent. After incubation, the wells are examined for visible bacterial growth.
Protocol:
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 7-Methyl-4-quinolone and comparator agents (e.g., ciprofloxacin) in a suitable solvent (e.g., DMSO or water).
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 100 µL per well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a saline solution, adjusted to a 0.5 McFarland turbidity standard.[10]
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add 100 µL to each well of the microtiter plate to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[10]
This protocol should be performed in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16][17]
Caption: Workflow for MIC determination by broth microdilution.
DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Principle: DNA gyrase, in the presence of ATP, converts relaxed circular plasmid DNA into its supercoiled form. The different topological forms of the plasmid (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this conversion.
Protocol:
Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer (containing ATP and MgCl2), relaxed pBR322 plasmid DNA, and the test compound (7-Methyl-4-quinolone or comparator) at various concentrations.
Enzyme Addition: Add a defined unit of purified E. coli DNA gyrase to the reaction mixture. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
Incubation: Incubate the reaction at 37 °C for 30-60 minutes.
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled plasmid forms.
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the positive control.
Caption: DNA gyrase supercoiling inhibition assay workflow.
Conclusion
While 7-Methyl-4-quinolone itself is not a frontline antibiotic, its study provides valuable insights into the fundamental structure-activity relationships of the quinolone class. Its predicted lower potency against resistant strains, when compared to highly modified fluoroquinolones like ciprofloxacin, underscores the critical role of specific chemical moieties in overcoming resistance mechanisms and broadening the spectrum of activity. The experimental protocols detailed herein provide a robust framework for the empirical evaluation of 7-Methyl-4-quinolone and other novel quinolone derivatives, enabling a direct comparison of their potential as future antibacterial agents. Continued exploration of the quinolone scaffold, guided by a deep understanding of its mechanism and resistance pathways, remains a promising avenue in the quest for new treatments for bacterial infections.
References
Chen, Y. L., et al. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of Medicinal Chemistry, 44(14), 2374-2377. [Link]
Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Susceptibility Testing; 34th ed. CLSI supplement M100. CLSI. [Link]
European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. [Link]
Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 40-61. [Link]
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749-1755.
Karczmarczyk, M., et al. (2011). A simple method for assessment of MDR bacteria for over-expressed efflux pumps. The open microbiology journal, 5, 60. [Link]
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445.
Tran, J. H., & Jacoby, G. A. (2002). Mechanism of plasmid-mediated quinolone resistance. Proceedings of the National Academy of Sciences, 99(8), 5638-5642.
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC and Zone Distributions, ECOFFs. EUCAST. [Link]
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
Pop, R., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. International Journal of Molecular Sciences, 23(17), 9572. [Link]
Reeves, D. S., Bywater, M. J., Holt, H. A., & White, L. O. (1984). In-vitro studies with ciprofloxacin, a new 4-quinolone compound. Journal of Antimicrobial Chemotherapy, 13(4), 333-346.
Rodríguez-Martínez, J. M., Cano, M. E., Velasco, C., Martínez-Martínez, L., & Pascual, A. (2011). Plasmid-mediated quinolone resistance: an update. Journal of infection and chemotherapy, 17(2), 149-161.
Shah, S. A. A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8554-8576. [Link]
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H., Takebayashi, Y., & Spencer, J. (2019). Quinolone antibiotics: from antibiotics to autoinducers. FEMS Microbiology Reviews, 43(6), 567-595. [Link]
Van Bambeke, F., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical microbiology and infection, 11(4), 256-275.
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]
National Institute of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
Al-Tawfiq, J. A., & Momattin, H. (2021). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers in microbiology, 12, 769169. [Link]
Fernández, L., & Hancock, R. E. (2012). Adaptive and mutational resistance: role of porins and efflux pumps in drug resistance. Clinical microbiology reviews, 25(4), 661-681.
Machado, D., et al. (2017). The mutational landscape of quinolone resistance in Escherichia coli. PLoS genetics, 13(11), e1007096. [Link]
Piddock, L. J. (2012). Clinically relevant chromosomally encoded multidrug resistance efflux pumps in bacteria. Clinical microbiology reviews, 25(2), 382-402.
Blair, J. M., Webber, M. A., Baylay, A. J., Ogbolu, D. O., & Piddock, L. J. (2015). Molecular mechanisms of antibiotic resistance. Nature reviews Microbiology, 13(1), 42-51.
European Committee on Antimicrobial Susceptibility Testing of the European Society of Clinical Microbiology and Infectious Diseases. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv.
Kaatz, G. W., & Seo, S. M. (1995). Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 39(12), 2741-2745. [Link]
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial Chemotherapy, 48(suppl_1), 5-16.
Theuretzbacher, U. (2011). From lead to clinical candidate: a comprehensive perspective on the antibacterial drug discovery and development process. Current opinion in pharmacology, 11(5), 443-451.
Operational Guide: Safe Disposal and Handling of 7-Methyl-4-quinolone
Executive Summary & Operational Context This guide provides an authoritative protocol for the disposal of 7-Methyl-4-quinolone , a key heterocyclic building block in medicinal chemistry.[1][2] Unlike generic waste guidel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Context
This guide provides an authoritative protocol for the disposal of 7-Methyl-4-quinolone , a key heterocyclic building block in medicinal chemistry.[1][2] Unlike generic waste guidelines, this document addresses the specific physicochemical properties of the quinolone scaffold—specifically its basicity, potential for precipitation in mixed waste streams, and environmental persistence.[1]
Core Directive: Treat all quinolone derivatives as Hazardous Chemical Waste . Do not dispose of down the drain. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.
Hazard Characterization & Assessment
Before initiating disposal, you must validate the state of the material.[2] 7-Methyl-4-quinolone presents specific risks regarding inhalation and aquatic toxicity.[1]
Parameter
Specification / Hazard
Operational Implication
Chemical Class
Nitrogen Heterocycle (Quinolone)
Basic nitrogen can react with strong acids/oxidizers.[1][2]
Critical: Poor water solubility. Do not dilute with water for disposal; it will precipitate and clog drains.
RCRA Status
Not P- or U-listed (typically)
Classified as Non-Halogenated Organic unless mixed with halogenated solvents.[2]
Pre-Disposal Logistics & Segregation
Effective disposal starts with segregation. Mixing incompatible waste streams is the most common cause of laboratory accidents during waste hand-off.
The "Self-Validating" Segregation System
To ensure safety, follow this logic gate before moving waste to the central accumulation area:
Is it Solid or Liquid?
Solids must never be slurried for disposal. Keep them dry.
Liquids must be compatible.
If Liquid, what is the Solvent?
Halogenated (DCM, Chloroform): Segregate to "Halogenated Waste."[3]
Non-Halogenated (DMSO, MeOH, Acetone): Segregate to "Organic Waste."
The pH Check (The Validator):
Quinolones are bases. If adding to a waste container with high acid content, an exotherm or precipitation may occur. Test waste container pH with a dipstick. If pH < 2, neutralize slowly or use a separate container.
Operational Workflow: Decision Tree
The following diagram outlines the decision logic for disposing of 7-Methyl-4-quinolone.
Figure 1: Operational decision tree for segregating quinolone waste streams to prevent chemical incompatibility and ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired inventory, spill cleanup residues, or contaminated weighing boats.[1]
PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[2] Use a particulate respirator (N95) if outside a fume hood.
Containment: Transfer the solid into a clear, heavy-duty polyethylene bag.
Secondary Containment: Place the first bag inside a second bag (Double-Bagging).
Use this for HPLC waste, mother liquors, or dissolved stock.[1]
Solvent Identification: Determine if your solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).[1][2]
Compatibility Test (The "Why"): 4-quinolones can precipitate out of solution if the pH changes drastically, creating sludge that clogs waste nozzles.
Action: If adding to a large carboy, ensure the carboy does not contain strong acids (e.g., TFA waste).[1]
Transfer: Pour into the appropriate waste carboy using a funnel.
Do not fill >90% capacity.
Rinsing: Triple rinse the empty original container with a compatible solvent (e.g., Acetone) and add the rinsate to the waste container. Deface the label on the empty bottle and discard the bottle as glass waste.
Emergency Spill Response
Scenario: You drop a 5g bottle of 7-Methyl-4-quinolone powder on the floor.[1][2]
Evacuate & Ventilate: Clear the immediate area. If dust is visible in the air, allow 10 minutes for settling.[2]
PPE Upgrade: Wear a fit-tested N95 or half-mask respirator to prevent inhalation of the dust.
Dry Cleanup (Preferred):
Use a HEPA-filtered vacuum if available.
Alternatively, gently sweep using a dustpan and brush. Do not create dust.[2][5]
Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with ethanol or acetone (quinolones are poorly soluble in water, so water alone will just smear it).[2]
Disposal: Place all cleanup materials (towels, gloves, sweepings) into a solid hazardous waste bag (Protocol A).
Regulatory Compliance (RCRA)
While 7-Methyl-4-quinolone is not explicitly "Listed" (P or U list) under 40 CFR 261.33, it is regulated based on its characteristics and the solvents used.[1]
Characteristic Waste: If the waste is ignitable (flash point <60°C due to solvents) it carries code D001 .[2][6]
Toxicity: If mixed with Chloroform, it carries code D022 .
Generator Status: Ensure your facility tracks the weight of this waste toward your monthly generator status (VSQG, SQG, or LQG).[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79906, 7-Methyl-4-quinolone. Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][7] Retrieved from [Link][1]